2-Methyl-2H-indazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLXRRMSJKKHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597907 | |
| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071433-06-1 | |
| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H-indazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 2-Methyl-2H-indazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-Methyl-2H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of specific experimental data for this particular molecule, this guide consolidates available information on the parent indazole scaffold and related derivatives to infer its likely characteristics. The document covers physicochemical properties, potential synthetic approaches, and discusses the known biological activities of the broader indazole class, offering a valuable resource for researchers initiating studies on this compound. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their wide array of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The this compound isomer represents a specific scaffold with potential for further functionalization and exploration of its pharmacological profile. This guide aims to provide a detailed summary of its fundamental basic properties, drawing from existing literature on analogous structures to build a predictive profile.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Indazole (Parent Compound) | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid |
| Molecular Formula | C₉H₈N₂O₂[1] | C₇H₆N₂ | C₉H₁₂N₂O₂ |
| Molecular Weight | 176.17 g/mol [1] | 118.14 g/mol | 180.21 g/mol |
| CAS Number | 1071433-06-1[1] | 271-44-3 | 32287-00-6 |
| Melting Point | Data not available | 147-149 °C | 205 °C |
| Boiling Point | Data not available | 270 °C | Data not available |
| pKa | Data not available | pKa₁ = 1.04 (Indazolium cation)pKa₂ = 13.86 (Indazolate anion) | Data not available |
| Solubility | Data not available | Soluble in organic solvents | Data not available |
Basicity and Acidity (pKa):
The basicity of the indazole ring is a crucial parameter. For the parent indazole, two pKa values are reported: 1.04 for the protonation of the pyrazole ring (formation of the indazolium cation) and 13.86 for the deprotonation of the N-H group (formation of the indazolate anion). The presence of the electron-withdrawing carboxylic acid group at the 4-position in this compound is expected to decrease the basicity of the indazole nitrogen atoms. Conversely, the carboxylic acid moiety itself will have a pKa value typical for aromatic carboxylic acids, likely in the range of 3-5. The methyl group at the 2-position will have a minor electron-donating effect.
A study on the excited-state properties of indazole and its N-methyl derivatives revealed that in the excited state, indazole becomes more acidic (pKa* = 10.10) and more basic (pKa* = 2.87) than in its ground state. The same study concluded that 1-methylindazole is thermodynamically more stable than 2-methylindazole.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, several general methods for the synthesis of 2H-indazoles have been described. These can serve as a foundation for developing a synthetic route.
General Synthetic Strategies for 2H-Indazoles:
-
Cadogan Reaction: This method involves the reduction and cyclocondensation of imines. For example, 2-phenyl-2H-indazole derivatives can be synthesized by heating the corresponding imine with triethyl phosphite.[2] The carboxylic acid target could potentially be synthesized from a precursor containing a suitable protecting group on the carboxyl functionality.
-
Palladium-Catalyzed Arylation: 2,3-disubstituted-2H-indazoles can be synthesized via palladium-catalyzed arylation of 2-phenyl-2H-indazole derivatives with various aryl iodides or bromides.[2]
-
One-Pot Three-Component Reactions: Copper-catalyzed one-pot reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been reported for the synthesis of 2H-indazoles.[3][4]
-
Visible-Light-Driven Decarboxylative Coupling: A method for the synthesis of functionalized 3-acyl-2H-indazoles via visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids has been developed.[5]
Proposed Synthetic Workflow:
A plausible synthetic route could start from a commercially available substituted nitrotoluene. The workflow would involve functional group manipulations to introduce the carboxylic acid (or a precursor) and subsequent cyclization to form the indazole ring, followed by methylation.
References
A Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid
Introduction: The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic molecules are pivotal in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 2-Methyl-2H-indazole-4-carboxylic acid, focusing on its chemical structure, properties, and relevant biological context for researchers and drug development professionals.
Chemical Identity and Structure
This compound is a derivative of the parent indazole, featuring a methyl group at the N2 position of the indazole ring and a carboxylic acid group at position 4. Its structural details and chemical identifiers are crucial for unambiguous identification in research and documentation.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
This table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 1071433-06-1 | [4][5][6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [3][4][5][8] |
| PubChem CID | 19083173 | [3][5][8] |
| SMILES | CN1C=C2C(=N1)C=CC=C2C(=O)O | [8] |
| InChI | InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | [5][8] |
| InChIKey | DPLXRRMSJKKHDU-UHFFFAOYSA-N | [4][8] |
Physicochemical and Safety Data
The physicochemical properties of a compound are essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 176.17 g/mol | [4][7] |
| Monoisotopic Mass | 176.05858 Da | [8] |
| Purity | ≥97% (as commercially available) | [5] |
| DSSTox ID | DTXSID20597907 | [4] |
Safety Information
Hazard statements associated with this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] The assigned GHS pictogram is GHS07 (Warning).[5]
Synthesis and Experimental Protocols
The synthesis of 2H-indazoles can be achieved through various modern organic chemistry methods. A common and efficient approach involves a one-pot, three-component reaction catalyzed by copper.[9] This method is valued for its high tolerance of various functional groups.[9]
Generalized Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles
This protocol is a representative example based on literature methods for the synthesis of the 2H-indazole core structure.[9]
-
Reactant Preparation : In a reaction vessel, combine the appropriate 2-bromobenzaldehyde derivative (1.0 eq), a primary amine (e.g., methylamine, 1.2 eq), and sodium azide (1.5 eq).
-
Solvent and Catalyst Addition : Add a suitable solvent such as polyethylene glycol (PEG 300) and the copper(I) oxide nanoparticle catalyst (Cu₂O-NP, ~5 mol%).
-
Reaction Execution : Heat the mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final 2-substituted-2H-indazole.
Figure 2: Generalized workflow for the synthesis of 2H-indazoles.
Biological Context and Potential Signaling Pathways
The indazole scaffold is a component of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][2][10] Several 2H-indazole derivatives have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[10][11]
The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammatory responses. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for indazole derivatives to act as COX-2 inhibitors makes this a significant area of research.
Figure 3: Inhibition of the COX-2 inflammatory signaling pathway.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. This compound | C9H8N2O2 | CID 19083173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Methylindazole-4-carboxylic acid | 1071433-06-1 [chemicalbook.com]
- 8. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the indazole scaffold, including its core properties, synthesis, biological activities, and its role in FDA-approved drugs. Detailed experimental protocols and visualizations of key signaling pathways are also presented to facilitate further research and development in this dynamic field.
Core Properties and Synthesis of the Indazole Scaffold
Indazole (also known as benzopyrazole) exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. The indazole nucleus is relatively rare in nature, with only a few known naturally occurring alkaloids such as nigellicine and nigeglanine. This scarcity has spurred the development of diverse synthetic strategies to access this valuable scaffold.
Common synthetic routes to indazole derivatives include:
-
Cyclization of o-hydrazinocinnamic acid: This classical method, first described by Emil Fischer, involves the thermal cyclization to yield the 1H-indazole core.[1]
-
Palladium-catalyzed intramolecular C-N bond formation: Modern cross-coupling methodologies have enabled efficient synthesis from readily available starting materials.[1]
-
From 2-halophenyl acetylenes and aryl hydrazines: This approach provides a versatile route to substituted indazoles.[1]
-
Diazotization of 4-bromo-2-methylaniline followed by cyclization: This method is suitable for the large-scale synthesis of key intermediates like 6-bromo-1H-indazole.
A representative synthetic protocol for a key indazole intermediate is provided below.
Experimental Protocol: Synthesis of 6-Bromo-1H-indazole
Principle: This protocol describes the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via a diazotization and cyclization reaction. This intermediate is crucial for the synthesis of various kinase inhibitors.[2]
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Chloroform
-
Heptane
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
Procedure:
-
Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) in a suitable reaction vessel. Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[2]
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[2]
-
Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[2]
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[2]
Broad Spectrum of Biological Activities
Indazole derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs. These activities include:
-
Anticancer: This is the most prominent therapeutic area for indazole-based compounds, with several FDA-approved drugs targeting various kinases and DNA repair enzymes.[3][4]
-
Anti-inflammatory: Certain indazole derivatives exhibit potent anti-inflammatory effects, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Antimicrobial: The indazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6][7]
-
Anti-HIV: Early studies identified indazole derivatives with activity against the human immunodeficiency virus.[8]
-
Cardiovascular: Some indazole-containing compounds have shown potential in treating cardiovascular diseases.[9]
Quantitative Bioactivity Data of Indazole Derivatives
The following tables summarize the in vitro bioactivity of representative indazole derivatives against various targets and cell lines.
Table 1: Anticancer Activity of Indazole Derivatives (IC50 Values)
| Compound Class/Name | Target/Cell Line | IC50 (µM) | Reference(s) |
| Pazopanib | VEGFR-2 | 0.03 | [4] |
| PDGFR-β | 0.084 | [4] | |
| c-Kit | 0.074 | [4] | |
| Axitinib | VEGFR-1 | 0.001 | [10] |
| VEGFR-2 | 0.002 | [10] | |
| VEGFR-3 | 0.001-0.003 | [10] | |
| PDGFRβ | 0.016 | [10] | |
| c-Kit | 0.017 | [10] | |
| Niraparib | PARP-1 | 0.0038 | |
| PARP-2 | 0.0021 | ||
| UWB1.289 (BRCA1 null) | 0.056 | ||
| Entrectinib | ALK | 0.012 | [8] |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 | [11] |
| HepG2 (Liver Cancer) | 0.80 | [11] | |
| MCF-7 (Breast Cancer) | 0.34 | [11] | |
| Indazole Derivative 6o | K562 (Leukemia) | 5.15 | [12] |
| HEK-293 (Normal) | 33.2 | [12] | |
| FGFR1 Inhibitor 99 | FGFR1 | 0.0029 | [8] |
Table 2: Anti-inflammatory Activity of Indazole Derivatives (IC50 Values)
| Compound Name | Target/Assay | IC50 (µM) | Reference(s) |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [13] |
| TNF-α Inhibition | 220.11 | [13] | |
| IL-1β Inhibition | 120.59 | [13] | |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [13] |
| TNF-α Inhibition | 230.19 | [13] | |
| IL-1β Inhibition | 220.46 | [13] | |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [13] |
| IL-1β Inhibition | 100.75 | [13] |
Table 3: Antimicrobial Activity of Indazole Derivatives (MIC/Zone of Inhibition)
| Compound Class/Name | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |
| Indazole-Benzimidazole Hybrid M6 | S. aureus | 3.90 | - | [6] |
| B. cereus | 3.90 | - | [6] | |
| S. enteritidis | 3.90 | - | [6] | |
| S. cerevisiae | 1.95 | - | [6] | |
| C. tropicalis | 1.95 | - | [6] | |
| Indazole Derivative 5 | S. aureus | 64-128 | - | [14] |
| S. epidermidis | 64-128 | - | [14] | |
| Indazole-Benzimidazole Hybrid M1 | Gram-positive bacteria | - | 23-34 | [6] |
| Indazole-Benzimidazole Hybrid M4 | Gram-positive bacteria | - | 23-34 | [6] |
Indazole-Containing Drugs and Their Mechanisms of Action
Several indazole-based drugs have received FDA approval and are now integral in clinical practice, particularly in oncology.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[15][16] By inhibiting these receptors, pazopanib blocks critical signaling pathways involved in tumor growth and angiogenesis.[15] It is primarily used for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[16][17]
The primary mechanism of pazopanib involves the inhibition of VEGFR-2 autophosphorylation, which in turn blocks downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, crucial for endothelial cell proliferation, migration, and survival.[5][9]
Niraparib: A PARP Inhibitor
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[2] These enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[18] Niraparib is used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[8]
Niraparib inhibits PARP-mediated repair of single-strand DNA breaks. When the replication fork encounters an unrepaired single-strand break, it collapses, leading to a double-strand break. In cells with deficient homologous recombination repair, these double-strand breaks cannot be repaired, leading to genomic instability and apoptosis.[19]
Axitinib: A Potent VEGFR Inhibitor
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3.[20] By inhibiting these receptors, it effectively blocks angiogenesis, a critical process for tumor growth and metastasis.[10] Axitinib is approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[20]
Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for endothelial cell proliferation and survival.[10][11]
Key Experimental Protocols in Indazole Research
Reproducible and well-defined experimental protocols are essential for the evaluation of novel indazole derivatives. The following sections provide detailed methodologies for common assays used in the assessment of their anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Treat the cells with various concentrations of the indazole test compound and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Principle: Western blotting is used to detect specific proteins in a cell lysate. To assess apoptosis, the expression levels of key proteins such as cleaved caspases (e.g., caspase-3) and PARP, as well as members of the Bcl-2 family (e.g., Bax and Bcl-2), are measured.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[22]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Anti-inflammatory Activity Assessment
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, from lipopolysaccharide (LPS)-stimulated immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Indazole test compound
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the indazole test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity Assessment
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Indazole test compound
-
96-well microtiter plates
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the indazole test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[24]
Materials:
-
Bacterial or fungal strain of interest
-
Agar plates (e.g., Mueller-Hinton agar)
-
Sterile swabs
-
Filter paper disks
-
Indazole test compound solution
Procedure:
-
Inoculation: Prepare a standardized inoculum of the microorganism and use a sterile swab to create a uniform lawn of growth on the agar plate.[24]
-
Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of the indazole test compound to the center of the agar plate.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around the disk in millimeters.
-
Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.
Conclusion and Future Perspectives
The indazole scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its presence in a growing number of clinically successful drugs, particularly in the field of oncology, underscores its importance in medicinal chemistry. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of indazole derivatives, will undoubtedly lead to the discovery of new and improved drugs targeting a wide array of diseases. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improved method for azole antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. nanocellect.com [nanocellect.com]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. microchemlab.com [microchemlab.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbe-investigations.com [microbe-investigations.com]
The Unfolding Therapeutic Potential of 2H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological significance of 2H-indazole derivatives, focusing on their therapeutic potential in oncology, inflammation, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this versatile class of compounds.
Anticancer Activity: Targeting Key Signaling Cascades
2H-indazole derivatives have shown significant promise as anticancer agents by targeting fundamental pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been developed as potent inhibitors of various protein kinases, crucial regulators of cellular signaling that are often dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 2H-indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Overactivation of the VEGFR-2 signaling pathway is a critical driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] By blocking the ATP binding site of VEGFR-2, these derivatives can effectively halt the downstream signaling cascade, leading to an anti-angiogenic effect.[3]
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another critical intracellular cascade that is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival.[4] Certain indole compounds, a class of molecules that includes indazole derivatives, have been shown to inhibit this pathway.[5] These compounds can directly inhibit the activity of PI3K and Akt, leading to the downstream suppression of mTOR and its targets.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2H-indazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [6] |
| 2f | HepG2 (Liver) | 0.80 | [6] |
| 2f | MCF-7 (Breast) | 0.34 | [6] |
| Compound 8h | EGFR expressing cell line | Not specified | [7] |
| Compound 8h | VEGFR-2 expressing cell line | Not specified | [7] |
| Compound 10k | EGFR expressing cell line | Not specified | [7] |
| Compound 10k | VEGFR-2 expressing cell line | Not specified | [7] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. 2H-indazole derivatives have demonstrated potent anti-inflammatory properties through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators.[8] Several 2H-indazole derivatives have been identified as selective inhibitors of COX-2.[9][10] By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation.
Modulation of the IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation.[11] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[11] 2H-indazole derivatives have been patented as modulators of IRAK4, suggesting their potential to interfere with this key inflammatory signaling node.[11] Upon stimulation of TLRs or IL-1Rs, MyD88 is recruited, which in turn recruits and activates IRAK4.[11] Activated IRAK4 then phosphorylates and activates IRAK1, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[11][12]
Antagonism of the Prostanoid EP4 Receptor
Prostaglandin E2 (PGE2), a major product of COX-2, exerts its diverse biological effects by binding to four G-protein coupled receptors, EP1-EP4. The EP4 receptor, in particular, has been implicated in promoting inflammation and tumorigenesis.[13] 2H-indazole-3-carboxamide derivatives have been discovered as potent and selective antagonists of the EP4 receptor.[14][15] In the context of colorectal cancer, PGE2 in the tumor microenvironment can activate the EP4 receptor on immune cells, such as macrophages, leading to an immunosuppressive phenotype and promoting tumor growth.[13] By blocking the EP4 receptor, 2H-indazole derivatives can reverse this immunosuppression and enhance anti-tumor immunity.[14]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of a selected 2H-indazole derivative.
| Compound ID | Target | IC50 (µM) | Reference |
| 16 | COX-2 | 0.409 | [10] |
Antimicrobial and Antiprotozoal Activity
Infectious diseases caused by protozoa, bacteria, and fungi pose a significant global health threat. 2H-indazole derivatives have demonstrated promising activity against a range of pathogens.
Antiprotozoal Efficacy
Several 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown potent in vitro activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[16][17] In many cases, these compounds were found to be more potent than the standard drug, metronidazole.[16]
Quantitative Data on Antiprotozoal Activity
The following table summarizes the in vitro antiprotozoal activity of selected 2H-indazole derivatives.
| Compound ID | Protozoan | IC50 (µM) | Reference |
| 18 | Giardia intestinalis | 12.8 times more active than metronidazole | [16][18] |
| 2 | Entamoeba histolytica | < 0.050 | [17] |
| 4 | Entamoeba histolytica | < 0.050 | [17] |
| 11 | Entamoeba histolytica | < 0.050 | [17] |
| 16 | Giardia intestinalis | < 0.050 | [17] |
| 18 | Entamoeba histolytica | < 0.050 | [17] |
| 18 | Giardia intestinalis | < 0.050 | [17] |
| 20 | Entamoeba histolytica | < 0.050 | [17] |
| 20 | Giardia intestinalis | < 0.050 | [17] |
| 22 | Giardia intestinalis | < 0.050 | [17] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 2H-indazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the 2H-indazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[18][19]
-
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Principle: The assay typically measures the production of prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorometric probe. The fluorescence intensity is proportional to the amount of prostaglandin G2 produced.
-
Procedure:
-
The reaction is set up in a 96-well plate containing human recombinant COX-2 enzyme, a fluorometric probe, and a cofactor.
-
The 2H-indazole derivative (inhibitor) is added to the wells at various concentrations.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The fluorescence is measured kinetically over a period of time using a microplate reader (e.g., λEx = 535 nm/λEm = 587 nm).
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then calculated.[20]
-
In Vitro Kinase Inhibition Assay
These assays are used to determine the potency of 2H-indazole derivatives as inhibitors of specific protein kinases.
-
Principle: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the phosphorylation of a biotinylated substrate peptide by the kinase.
-
Procedure:
-
The kinase, biotinylated substrate, and the 2H-indazole derivative are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.
-
If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the europium cryptate and XL665 into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
The HTRF signal is measured using a plate reader, and the IC50 value is calculated based on the reduction in the signal in the presence of the inhibitor.[5]
-
In Vitro Antiprotozoal Assay
This assay determines the efficacy of 2H-indazole derivatives against protozoan parasites.
-
Principle: The assay measures the viability of the protozoa after exposure to the test compounds.
-
Procedure:
-
Trophozoites of the target protozoan (e.g., E. histolytica, G. intestinalis, T. vaginalis) are cultured in appropriate media.
-
The parasites are incubated with various concentrations of the 2H-indazole derivatives for a specified time.
-
The viability of the parasites is assessed, often by counting the number of motile trophozoites using a hemocytometer or by using a viability dye.
-
The percentage of growth inhibition is calculated relative to an untreated control, and the IC50 value is determined.[16][17]
-
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, which is useful for studying the effects of 2H-indazole derivatives on signaling pathways.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Sample Preparation: Cells are treated with the 2H-indazole derivative and then lysed to extract the proteins. The protein concentration is determined.
-
Gel Electrophoresis: The protein samples are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.[21][22][23]
-
Conclusion
2H-indazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key signaling pathways in cancer, inflammation, and infectious diseases underscores their importance as a scaffold for the development of novel therapeutics. The data and methodologies presented in this technical guide provide a solid foundation for further research and development in this exciting field. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their preclinical promise into clinical reality.
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Proneoplastic effects of PGE2 mediated by EP4 receptor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease - Google Patents [patents.google.com]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IRAK4 - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for indazole compounds. From its initial synthesis in the late 19th century to its current prominence as a privileged scaffold in medicinal chemistry, the indazole nucleus has been the subject of extensive research. This document details key classical and modern synthetic routes, provides explicit experimental protocols for seminal reactions, and summarizes quantitative data to aid in comparative analysis. Furthermore, this guide illustrates the logical flow of synthetic pathways and the broader context of indazole in drug discovery through detailed diagrams.
The Dawn of Indazole: A Historical Perspective
The journey of the indazole ring system begins with the pioneering work of German chemist Emil Fischer . In 1883 , Fischer first described the synthesis of this novel bicyclic heterocycle, which he named "indazole," through the thermal cyclization of o-hydrazinocinnamic acid. This discovery laid the foundational stone for the rich and diverse chemistry of indazoles that would unfold over the next century and beyond. While indazoles are rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine being identified, their synthetic derivatives have demonstrated a vast array of pharmacological activities.[1][2] This has cemented the indazole scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous clinically approved drugs such as the anti-emetic granisetron, the non-steroidal anti-inflammatory drug benzydamine, and the anticancer agents axitinib and pazopanib.
The early exploration of indazole chemistry was characterized by the development of several classical named reactions that remain relevant to this day. These methods, while sometimes requiring harsh conditions, established the fundamental routes to both 1H- and 2H-indazole tautomers. The following sections delve into the specifics of these foundational synthetic strategies.
Classical Syntheses of the Indazole Core
The initial syntheses of indazoles were primarily intramolecular cyclizations of appropriately substituted benzene derivatives. These methods, developed in the late 19th and early 20th centuries, are cornerstones of heterocyclic chemistry.
Fischer Indazole Synthesis (1883)
The first reported synthesis of an indazole derivative was achieved by Emil Fischer. Although the Fischer indole synthesis is more widely known, his work on indazoles predates it. The original synthesis involved the heating of o-hydrazinocinnamic acid to induce cyclization and form the indazole ring.[3]
Experimental Protocol: Fischer's Synthesis of Indazole-3-acetic acid (Conceptual)
-
Starting Material: o-Hydrazinocinnamic acid.
-
Reaction: The starting material is heated, likely in a high-boiling point solvent or neat, to effect an intramolecular condensation.
-
Mechanism: The reaction proceeds via an intramolecular cyclization with the elimination of a molecule of water. The acidic proton on the alpha-carbon of the cinnamic acid moiety is lost, and the resulting carbanion attacks the terminal nitrogen of the hydrazine group. Subsequent dehydration leads to the formation of the pyrazole ring fused to the benzene ring.
-
Work-up and Purification: Upon cooling, the reaction mixture would be subjected to recrystallization from a suitable solvent to isolate the indazole product.
-
Expected Product: Indazole-3-acetic acid.
Jacobsen Indazole Synthesis (1908)
The Jacobsen synthesis provides a route to 1H-indazoles through the cyclization of N-nitroso derivatives of N-acyl-o-toluidines. This method, while involving the use of nitrosating agents, has been a reliable method for the preparation of the parent indazole and its substituted derivatives. A detailed and verified procedure is available in Organic Syntheses.[4]
Experimental Protocol: Jacobsen Synthesis of 1H-Indazole [4]
-
Starting Material: o-Toluidine (0.839 mole).
-
Reagents: Acetic anhydride (1.90 mole), glacial acetic acid (90 ml), nitrous gases (generated from NaNO₂ and H₂SO₄), benzene, methanol, sodium methoxide solution, hydrochloric acid, and ammonia.
-
Procedure:
-
o-Toluidine is acetylated with acetic anhydride in glacial acetic acid.
-
The resulting N-acetyl-o-toluidine is cooled in an ice bath and nitrosated by the introduction of nitrous gases, maintaining the temperature between +1° and +4°C.
-
The resulting N-nitroso-N-acetyl-o-toluidine is extracted with benzene.
-
The benzene extract is treated with a methanolic solution of sodium methoxide, which induces cyclization to form 1H-indazole with the evolution of gas.
-
The reaction mixture is then heated briefly on a steam bath.
-
The indazole is extracted from the benzene solution with hydrochloric acid.
-
The acidic extract is neutralized with ammonia to precipitate the crude indazole.
-
-
Purification: The crude product is purified by vacuum distillation.
-
Yield: 36-47% of colorless 1H-indazole (m.p. 148°C).[4]
Davis-Beirut Reaction (Late 20th Century)
The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles. It typically involves the base-mediated N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[5] A key advantage of this reaction is the use of relatively inexpensive and readily available starting materials.
Experimental Protocol: Davis-Beirut Synthesis of a 2H-Indazole Derivative [5]
-
Starting Materials: An o-nitrobenzaldehyde and a primary amine.
-
Reagents: A reducing agent (e.g., NaBH₄), a base (e.g., KOH or DBU), and an alcoholic solvent (e.g., methanol).
-
Procedure:
-
The o-nitrobenzaldehyde is reductively aminated with a primary amine to form the corresponding N-substituted 2-nitrobenzylamine. This intermediate can be isolated or generated in situ.
-
The N-substituted 2-nitrobenzylamine is then treated with a base, such as potassium hydroxide, in an alcoholic solvent and heated.
-
The base promotes an intramolecular cyclization, leading to the formation of the 2H-indazole ring.
-
-
Mechanism: The reaction is believed to proceed through an o-nitrosobenzylidene imine intermediate.[5]
-
Yields: Yields can be moderate to good, typically in the range of 40-85%, depending on the substrates and specific reaction conditions.[5][6]
Cadogan-Sundberg Reductive Cyclization (1960s)
The Cadogan-Sundberg synthesis is a reductive cyclization method primarily used for the synthesis of indoles, but it can be adapted for the preparation of indazoles from suitable o-nitroaryl precursors. The reaction typically employs a trivalent phosphorus compound, such as triethyl phosphite, to effect the deoxygenation and subsequent cyclization.[7][8]
Experimental Protocol: Cadogan-Sundberg Synthesis of a 1H-Indazole Derivative [9]
-
Starting Material: An o-nitrobenzaldehyde imine (formed from the condensation of an o-nitrobenzaldehyde and a primary amine).
-
Reagents: A trivalent phosphorus reagent, typically triethyl phosphite or triphenylphosphine, and a high-boiling point solvent (e.g., toluene or xylene).
-
Procedure:
-
The o-nitrobenzaldehyde imine is dissolved in a suitable solvent.
-
A stoichiometric excess of the trivalent phosphorus reagent is added.
-
The reaction mixture is heated to reflux to promote the reductive cyclization.
-
-
Mechanism: The trivalent phosphorus reagent deoxygenates the nitro group to a nitroso group and then to a nitrene intermediate, which then undergoes intramolecular cyclization to form the indazole ring.[8]
-
Yields: The yields for this reaction are generally in the range of 50-80%.[9]
Comparative Analysis of Classical Indazole Syntheses
To facilitate a direct comparison of these foundational methods, the following table summarizes their key characteristics and quantitative data.
| Synthesis Method | Tautomer Formed | Starting Material(s) | Key Reagents | Typical Conditions | Typical Yield (%) |
| Fischer Indazole Synthesis | 1H | o-Hydrazinocinnamic acid | Heat | Thermal cyclization | Not well-documented |
| Jacobsen Indazole Synthesis | 1H | o-Toluidine | Acetic anhydride, Nitrous gases, Sodium methoxide | 0-4°C for nitrosation, then heating | 36-61%[4] |
| Davis-Beirut Reaction | 2H | o-Nitrobenzylamine | Base (e.g., KOH, DBU) | Heating in an alcoholic solvent | 40-85%[5][6] |
| Cadogan-Sundberg Cyclization | 1H | o-Nitroaryl imine/alkene | P(OEt)₃ or PPh₃ | Reflux in toluene or xylene | 50-80%[9] |
Visualizing the Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the classical indazole syntheses and a generalized workflow for indazole-based drug discovery.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Executive Summary
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere for native structures like indole and phenol, have cemented its role as a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive overview of the indazole nucleus in drug discovery, detailing its physicochemical characteristics, synthetic methodologies, and its crucial role in the development of treatments for a wide range of diseases, with a focus on oncology, inflammation, and infectious diseases. This document is intended to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Introduction: The Rise of a Privileged Scaffold
The indazole core is a versatile pharmacophore that has been successfully incorporated into a multitude of biologically active compounds.[1][2] Its significance in the pharmaceutical industry is underscored by its presence in several FDA-approved drugs and numerous investigational compounds currently in clinical trials.[3][4] The structural rigidity of the indazole ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with various biological targets.[5]
Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[6][7] This tautomeric flexibility can be exploited in drug design to optimize binding interactions with target proteins. Furthermore, the indazole nucleus is considered a bioisostere of indole, capable of mimicking its biological activity while offering potential advantages in terms of metabolic stability and pharmacokinetic properties.[8]
Physicochemical Properties and Bioisosterism
The indazole nucleus possesses a unique set of physicochemical properties that contribute to its success as a pharmacophore. It is a weakly basic system with a pKa of approximately 1.3 and can also act as a weak acid. The dipole moment of the 2H-indazole is greater than that of the 1H-indazole.[9]
A key feature of the indazole scaffold is its role as a bioisostere for both indole and phenol.[8] The NH group of the indazole ring can act as a hydrogen bond donor, similar to indole, while the additional nitrogen atom can serve as a hydrogen bond acceptor, providing opportunities for enhanced binding affinity to target proteins.[8] The replacement of a metabolically vulnerable phenol group with an indazole ring can lead to improved pharmacokinetic profiles by reducing susceptibility to phase I and II metabolism.[8]
Synthetic Methodologies for the Indazole Core
A variety of synthetic routes have been developed for the construction of the indazole nucleus, allowing for the introduction of diverse substituents. These methods are crucial for generating compound libraries for structure-activity relationship (SAR) studies.
General Synthesis of the Indazole Nucleus
One common and historical method for the synthesis of the 1H-indazole core involves the diazotization of o-toluidine followed by ring closure.[10] Another versatile approach utilizes the cyclization of o-haloaryl N-sulfonylhydrazones, which can be achieved using copper-based catalysts.[6] The reaction of 2-fluorobenzonitriles with hydrazine hydrate also provides a direct route to 3-aminoindazoles.[8]
A generalized workflow for a common synthetic approach is illustrated below:
Detailed Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine
This protocol is adapted from a literature procedure for the synthesis of the parent 1H-indazole.[11]
Materials:
-
o-Toluidine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Sodium Nitrite
-
Benzene
-
Methanol
-
Hydrochloric Acid
-
Ammonia
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath and nitrosate by introducing nitrous gases generated from sodium nitrite and acid.
-
Allow the reaction mixture to stand, then extract the resulting N-nitroso-o-acetotoluidide with benzene.
-
Wash the benzene extract and decompose the nitroso compound by heating.
-
After decomposition, boil the solution and then cool.
-
Extract the indazole from the cooled solution with hydrochloric acid.
-
Precipitate the indazole by treating the acidic extract with excess ammonia.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation to obtain colorless 1H-indazole.
Therapeutic Applications of Indazole-Containing Drugs
The versatility of the indazole scaffold is evident in the wide array of therapeutic areas where indazole-containing drugs have shown significant efficacy.
Oncology
The indazole nucleus is a prominent feature in many successful anti-cancer agents, particularly kinase inhibitors.
Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma and other cancers.[6][12] They primarily function by inhibiting the vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][13]
Quantitative Data for Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type/Context |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free |
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Indazole-based inhibitors like Pazopanib and Axitinib block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for the repair of single-strand DNA breaks.[1][4] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1]
PARP Inhibition and DNA Repair Pathway
Anti-emetic Agents: Granisetron
Granisetron is a selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.[6][14] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin in the gastrointestinal tract and the central nervous system is a key event in the emetic reflex.
5-HT3 Receptor Signaling Pathway
Anti-inflammatory and Antimicrobial Agents
Indazole derivatives have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.
Some indazole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. For instance, certain 5-aminoindazole derivatives have displayed inhibitory activity against COX-2.[2]
Quantitative Data for Indazole-Based COX-2 Inhibitors
| Compound | IC50 (µM) for COX-2 |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (Reference) | 5.10 |
Various indazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[15][16] The mechanism of action for their antimicrobial effects can vary, with some compounds targeting DNA gyrase.
Minimum Inhibitory Concentration (MIC) of Selected Indazole Derivatives
| Compound | Organism | MIC (µg/mL) |
| Indazole Derivative 1 | Staphylococcus aureus | 64 - 128 |
| Indazole Derivative 2 | Enterococcus faecalis | ~128 |
| Indazole Derivative 3 | Candida albicans | >128 |
Experimental Protocols for Biological Assays
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP
-
Test compound (indazole derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by luminescence).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
PARP Activity Assay (Fluorometric)
This protocol outlines a method to measure the enzymatic activity of PARP.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA
-
β-NAD+
-
Test compound (e.g., Niraparib)
-
PARP assay buffer
-
Developer reagent
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound or vehicle control to the wells of an assay plate.
-
Add a mixture of PARP1 enzyme and activated DNA to each well and incubate.
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at room temperature.
-
Stop the reaction and add the developer reagent to generate a fluorescent signal.
-
Measure the fluorescence to determine PARP activity and calculate the IC50 of the inhibitor.
5-HT3 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to the 5-HT3 receptor.[5][17]
Materials:
-
Cell membranes expressing the 5-HT3 receptor
-
Radiolabeled ligand (e.g., [3H]-Granisetron)
-
Test compound (indazole derivative)
-
Binding buffer
-
Wash buffer
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 of the test compound and calculate the binding affinity (Ki).
Conclusion and Future Perspectives
The indazole nucleus has unequivocally established itself as a privileged scaffold in drug discovery, leading to the development of several life-saving medications. Its synthetic tractability and versatile physicochemical properties continue to make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on exploring new substitution patterns on the indazole ring to enhance selectivity and overcome drug resistance. The development of indazole-based compounds targeting novel biological pathways holds significant promise for addressing unmet medical needs. As our understanding of disease biology deepens, the rational design of indazole derivatives will undoubtedly continue to yield innovative and effective therapies for a multitude of human diseases.
References
- 1. PARP assay [assay-protocol.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. graphviz.org [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid
CAS Number: 1071433-06-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] These nitrogen-containing heterocyclic molecules are integral to the development of therapeutics ranging from anti-inflammatory agents to potent anti-cancer drugs.[4][5] This guide focuses on a specific, yet important, derivative: 2-Methyl-2H-indazole-4-carboxylic acid. While extensive literature on this exact isomer is not broadly available, this document serves as a comprehensive technical resource, constructed from established principles of indazole chemistry, to empower researchers in their synthetic, analytical, and drug discovery endeavors. The methodologies and insights presented herein are designed to be both instructive and practically applicable, providing a solid foundation for the utilization of this versatile chemical building block.
Section 1: Core Molecular Characteristics
This compound is a bicyclic aromatic compound featuring a pyrazole ring fused to a benzene ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole core. The carboxylic acid functional group at position 4 provides a crucial handle for further chemical modifications, making it a valuable synthon in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These values are critical for designing experimental conditions, from reaction setups to analytical method development.
| Property | Value | Source |
| CAS Number | 1071433-06-1 | [6][7][8] |
| Molecular Formula | C₉H₈N₂O₂ | [9][10][11] |
| Molecular Weight | 176.17 g/mol | [9][10][11] |
| Appearance | White to off-white solid | [6] |
| Predicted Boiling Point | 417.4 ± 18.0 °C | [6] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 2.89 ± 0.30 | [6] |
| InChI Key | DPLXRRMSJKKHDU-UHFFFAOYSA-N | [9][11] |
| SMILES | CN1C=C2C(=N1)C=CC=C2C(=O)O | [9] |
Section 2: Synthesis and Purification
The synthesis of N-alkylated indazole carboxylic acids can be challenging due to the potential for forming mixtures of N-1 and N-2 isomers. The presented methodology is a plausible route for the selective synthesis of this compound, followed by a robust purification protocol.
Proposed Synthetic Pathway
The synthesis commences with a suitable starting material, such as 4-carboxy-2-nitrobenzaldehyde, and proceeds through a reductive cyclization followed by N-methylation. The choice of a methylating agent and reaction conditions is crucial for achieving regioselectivity for the N-2 position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Carboxy-2-nitrobenzaldehyde
-
Hydrazine hydrate
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reductive Cyclization:
-
To a solution of 4-carboxy-2-nitrobenzaldehyde in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with 2M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2H-indazole-4-carboxylic acid.
-
-
N-Methylation:
-
Suspend 2H-indazole-4-carboxylic acid and potassium carbonate in DMF.
-
Add dimethyl sulfate dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of 3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification Protocol
The crude product from the synthesis is typically a mixture of N-1 and N-2 isomers. Purification is paramount to isolate the desired this compound.
Methodology: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity can be adjusted based on TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Section 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.
Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm range, a singlet for the methyl group around 4 ppm, and a carboxylic acid proton signal >10 ppm. The chemical shifts of the aromatic protons can help distinguish between N-1 and N-2 isomers.[12] |
| ¹³C NMR | Signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the indazole ring carbons are diagnostic for the position of N-substitution.[12] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 177.0659, confirming the molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point. |
Step-by-Step Analytical Protocols
Protocol: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for C₉H₈N₂O₂.
Section 4: Applications in Drug Discovery
Indazole derivatives are widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] this compound, as a functionalized building block, holds significant potential for the synthesis of novel therapeutic agents.
Role as a Key Intermediate
The carboxylic acid moiety at the 4-position serves as a versatile chemical handle for amide bond formation, esterification, or reduction to an alcohol. This allows for the straightforward incorporation of the 2-methyl-2H-indazole core into larger, more complex molecules. For example, it can be coupled with various amines to generate a library of amides for screening against different biological targets.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The indazole nucleus is a well-established scaffold in this context.[3] The 2-methyl-2H-indazole moiety can be elaborated upon to create potent and selective kinase inhibitors for oncology and inflammation targets.
Caption: Hypothetical role of a 2-Methyl-2H-indazole-based drug in a kinase signaling pathway.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.[6]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[13]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. 2-Methylindazole-4-carboxylic acid | 1071433-06-1 [chemicalbook.com]
- 7. 1071433-06-1|this compound|BLD Pharm [bldpharm.com]
- 8. CAS 1071433-06-1 | Sigma-Aldrich [sigmaaldrich.com]
- 9. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 10. labsolu.ca [labsolu.ca]
- 11. 2-Methylindazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abdurrahmanince.net [abdurrahmanince.net]
The Indazole Core: A Privileged Scaffold for Potent and Selective Kinase Inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
The indazole moiety has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming key interactions within the ATP-binding pocket of a wide array of kinases. This has led to the development of several FDA-approved drugs, including Axitinib and Pazopanib, for the treatment of various cancers.[1] This technical guide provides a comprehensive overview of kinase inhibitors built around the indazole core, detailing their targets, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
The Indazole Scaffold: A Hinge-Binding Motif
The indazole core's success lies in its ability to act as a bioisostere for the purine ring of ATP, enabling it to effectively anchor inhibitors to the kinase hinge region. This bicyclic aromatic heterocycle, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, forming critical interactions that stabilize the inhibitor-kinase complex.[2] The flexibility of substitution at various positions on the indazole ring allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3][4]
Major Classes of Indazole-Based Kinase Inhibitors
Indazole derivatives have been successfully developed to target a broad spectrum of both tyrosine and serine/threonine kinases implicated in cancer and other diseases.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibiting VEGFR-2, in particular, is a clinically validated anti-cancer strategy.[6][7] Several potent indazole-based VEGFR-2 inhibitors have been developed, with some, like Pazopanib, achieving market approval.
The diagram below illustrates the canonical VEGFR-2 signaling pathway, which is a primary target for many indazole-based inhibitors.
Table 1: Inhibitory Activity of Representative Indazole-Based VEGFR-2 Inhibitors
| Compound ID | R Group Modification | VEGFR-2 IC50 (nM) | Reference |
| Pazopanib | 2,3-dimethyl-2H-indazol-6-yl | 30 | [3] |
| Axitinib | 2,3-dimethyl-2H-indazol-6-yl | 0.2 | [8] |
| Indazole-pyrimidine (13g) | 4-(4-acetamidobenzamido)phenyl | 57.9 | [3] |
| Indazole-pyrimidine (13i) | 4-(methylsulfonamido)phenyl | 34.5 | [3] |
| Compound 30 | (Structure not fully specified) | 1.24 | [6] |
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Dysregulation of FGFR signaling is implicated in various cancers, making it another attractive therapeutic target.[3] The indazole scaffold has been successfully employed to generate potent FGFR inhibitors. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of the indazole core can significantly modulate inhibitory activity. For instance, increasing the size of alkoxy substituents at the 3-position of the phenyl ring (from methoxy to isopropoxy) led to enhanced potency against FGFR1.[3]
Table 2: Inhibitory Activity of Indazole-Based FGFR1 Inhibitors
| Compound ID | R Group Modification (at phenyl ring) | FGFR1 IC50 (nM) | Reference |
| Compound 14a | 3-methoxyphenyl | 15.0 | [3] |
| Compound 14b | 3-ethoxyphenyl | 13.2 | [3] |
| Compound 14c | 3-isopropoxyphenyl | 9.8 | [3] |
| Compound 22 | (Structure not fully specified) | 2000 (FGFR1), 800 (FGFR2) | [3] |
AXL Receptor Tyrosine Kinase Inhibitors
AXL is a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family, and its overexpression is linked to poor prognosis and acquired drug resistance in many cancers.[9][10] Fragment-based lead discovery has been a powerful approach to identify novel indazole-based AXL inhibitors.[9]
Table 3: Inhibitory Activity of Representative Indazole-Based AXL Inhibitors
| Compound ID | AXL IC50 (nM) | Reference |
| UNC2025 (dual MER/AXL) | 1.6 | [11] |
| Fragment Hit 11 | (μM range) | [9] |
| Optimized Fragment 24 | (Improved potency) | [9] |
Mitogen-Activated Protein Kinase (MAPK) and other Serine/Threonine Kinase Inhibitors
The versatility of the indazole core extends to serine/threonine kinases. Indazole derivatives have been developed as inhibitors of the p38 MAPK pathway, which is crucial for regulating inflammatory responses, as well as other important cell cycle kinases.[3][12]
Table 4: Inhibitory Activity of Indazole Derivatives Against Various Serine/Threonine Kinases
| Kinase Target | Compound ID | IC50 | Reference |
| ROCK-II | SR-1459 | 13 nM | [13] |
| PLK4 | C05 | < 0.1 nM | [14] |
| Aurora A/B | Compound 17 | (Potent dual inhibitor) | [15] |
| GSK-3β | Compound 44d | 4 nM | [16] |
| TIE2 | Tie2 kinase inhibitor 1 | 250 nM | [17][18] |
| p38 MAPK | (Various imidazole-based) | (Varies) | [12][19] |
Key Experimental Methodologies
The evaluation of novel kinase inhibitors involves a standardized cascade of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a primary screen to determine the direct inhibitory effect of a compound on a purified enzyme.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
-
Protocol Outline:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and varying concentrations of the indazole-based test compound in a suitable buffer.
-
Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
-
Cellular Antiproliferative Assay (e.g., MTT Assay)
This cell-based assay assesses the ability of an inhibitor to prevent the growth and proliferation of cancer cell lines that are dependent on the target kinase.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., MCF-7, H460) in 96-well plates and allow them to adhere overnight.[14]
-
Treat the cells with a range of concentrations of the indazole inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the IC50 value, representing the concentration of inhibitor required to reduce cell viability by 50%.[4][14]
-
Western Blot Analysis for Target Phosphorylation
This method is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation state of the kinase or its downstream substrates.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. A decrease in the phosphorylated form of the target kinase upon treatment with the inhibitor indicates successful target engagement.
-
Protocol Outline:
-
Culture cells that express the target kinase and treat them with various concentrations of the indazole inhibitor.
-
Lyse the cells to release the cellular proteins and determine the total protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-p-PLK4).[14]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading.
-
Challenges and Future Perspectives
While the indazole scaffold is highly effective, challenges remain. A key issue is achieving high kinase selectivity to minimize off-target effects and associated toxicities.[8] Many kinase inhibitors can also interact with metabolic enzymes like cytochrome P450 (CYP), leading to potential drug-drug interactions.[13][20] Furthermore, the emergence of acquired resistance mutations in the target kinase can render inhibitors ineffective.[21]
Future research will focus on designing next-generation indazole derivatives with improved selectivity profiles, the ability to overcome resistance mutations, and more favorable pharmacokinetic properties.[3][16][21] Structure-based drug design and computational modeling will continue to be invaluable tools in the rational design of these novel therapeutic agents.[15]
Conclusion
The indazole core is a proven and "privileged" scaffold in the development of kinase inhibitors.[3][1] Its chemical tractability and inherent ability to bind the kinase hinge region have enabled the creation of a multitude of inhibitors against critical oncology targets. A deep understanding of the SAR, combined with a robust pipeline of biochemical and cellular assays, will ensure that indazole-based compounds continue to be a rich source of novel and effective targeted therapies for cancer and other diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamscience.com [benthamscience.com]
- 13. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preliminary Biological Screening of Indazole Carboxylic Acids
Introduction: The indazole scaffold is a privileged bicyclic aromatic heterocycle frequently found in compounds with a wide array of pharmacological activities.[1][2] Derivatives of indazole, particularly indazole carboxylic acids and their amides or esters, have garnered significant attention in medicinal chemistry due to their potent biological effects. These effects include anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its therapeutic relevance in oncology.[4][6]
This technical guide provides a comprehensive overview of the preliminary biological screening methodologies for indazole carboxylic acid derivatives. It includes detailed experimental protocols for key assays, a summary of quantitative data from representative studies, and visualizations of relevant biological pathways and experimental workflows to aid in the design and interpretation of screening campaigns.
General Experimental Workflow
A typical preliminary biological screening campaign for novel indazole carboxylic acid derivatives follows a structured workflow. This process begins with the synthesized compounds and progresses through a series of in vitro assays to identify promising candidates for further development.
Caption: General workflow for the preliminary biological screening of indazole derivatives.
Anticancer Activity Screening
Indazole derivatives are widely investigated for their potential as anticancer agents, often targeting protein kinases or inducing apoptosis.[4][6]
Experimental Protocols
A. MTT Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
-
Cell Culture: Plate cancer cells (e.g., 4T1, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (e.g., 0.1 to 100 µM) dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Combretastatin-A4).[6][7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
B. Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, testing the long-term effect of a compound on cell survival and proliferation.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compounds at different concentrations for a specified period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 7-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Signaling Pathway: Apoptosis Induction
Many anticancer indazole derivatives exert their effect by inducing apoptosis (programmed cell death). A common pathway involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[3][4]
Caption: Apoptosis signaling pathway induced by an active indazole derivative.[3][4]
Data Presentation
Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Indazole Derivatives
| Compound | A549 (Lung) (µM) | MCF-7 (Breast) (µM) | 4T1 (Breast) (µM) | HT-29 (Colon) (µM) | Reference |
| 2f | 0.45 | 0.23 | 1.15 | - | [3][4] |
| 13a | 0.015 ± 0.0021 | 0.010 ± 0.0042 | - | 0.021 ± 0.0011 | [7] |
| 13b | 0.021 ± 0.0017 | 0.019 ± 0.0028 | - | 0.017 ± 0.0035 | [7] |
| 13g | 0.011 ± 0.0012 | 0.014 ± 0.0011 | - | 0.012 ± 0.0018 | [7] |
| Combretastatin-A4 | 0.11 ± 0.02 | 0.93 ± 0.034 | - | 0.15 ± 0.01 | [7] |
Anti-inflammatory Activity Screening
Chronic inflammation is linked to numerous diseases, and indazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenase (COX).[5][8]
Experimental Protocols
A. In Vivo: Carrageenan-Induced Paw Edema
This is a classic model for evaluating acute anti-inflammatory activity.[5][9]
-
Animal Grouping: Divide rats into groups (e.g., n=6). Groups include a control (vehicle), a positive control (e.g., Diclofenac), and test groups receiving different doses of the indazole compounds (e.g., 25, 50, 100 mg/kg).[10]
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the rat's right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) after the carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
B. In Vitro: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and the COX-2 enzyme.
-
Compound Incubation: Add the indazole derivatives at various concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Prostaglandin Measurement: After a set incubation time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Signaling Pathway: Inflammation Cascade
Indazole derivatives can interfere with the inflammatory cascade by inhibiting COX-2 and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][8]
Caption: Mechanism of anti-inflammatory action for indazole derivatives.[5][8]
Data Presentation
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity (IC₅₀) of Indazoles
| Compound | COX-2 Inhibition (µM) | TNF-α Inhibition (µM) | DPPH Scavenging (µM) | NO Scavenging (µM) | Reference |
| Indazole | 10.15 | 11.20 | 12.10 | 13.10 | [5][10] |
| 5-Nitroindazole | 5.10 | 7.10 | 8.90 | 9.10 | [5][10] |
| Diclofenac | 4.80 | - | - | - | [5][10] |
Antimicrobial Activity Screening
The indazole core is also explored for developing new antimicrobial agents to combat pathogenic bacteria and fungi.[1][11]
Experimental Protocols
A. Broth Microdilution Method (for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Perform serial two-fold dilutions of the indazole derivatives in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., Chloramphenicol).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
B. Agar Disc Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Plate Preparation: Spread a standardized microbial inoculum onto the surface of an agar plate.
-
Disc Application: Place sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter (in mm) of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.
Data Presentation
Table 3: Antimicrobial Activity (Zone of Inhibition in mm) of Indazole-3-Carboxamides
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 4a | 14 | 12 | 16 | 13 | 12 | [1] |
| 4c | 16 | 15 | 18 | 16 | 15 | [1] |
| 4h | 12 | 11 | 14 | 12 | 10 | [1] |
| Chloramphenicol | 22 | 20 | 25 | 21 | - | [1] |
| Ketoconazole | - | - | - | - | 20 | [1] |
(Note: Data is illustrative based on qualitative descriptions in the provided sources. Quantitative MIC values are the preferred metric from broth microdilution assays.)
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-2H-indazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of 2-Methyl-2H-indazole-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The outlined synthetic route begins with the commercially available 4-nitro-1H-indazole and proceeds through N-methylation, reduction of the nitro group, a Sandmeyer reaction to introduce a nitrile functionality, and subsequent hydrolysis to yield the final carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and approved pharmaceuticals. The specific isomer, this compound, serves as a crucial intermediate for the synthesis of a variety of therapeutic agents. The protocol detailed below describes a robust and scalable four-step synthesis to obtain this valuable compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Methylation of 4-Nitro-1H-indazole
This step involves the methylation of 4-nitro-1H-indazole, which typically yields a mixture of N1 and N2 isomers that require separation.
Materials:
-
4-Nitro-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to separate the 2-methyl-4-nitro-2H-indazole and 1-methyl-4-nitro-1H-indazole isomers.
Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole to 2-Methyl-2H-indazol-4-amine
The nitro group of the desired N2 isomer is reduced to an amine.
Materials:
-
2-Methyl-4-nitro-2H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend 2-methyl-4-nitro-2H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 2-methyl-2H-indazol-4-amine, which can often be used in the next step without further purification.
Step 3: Sandmeyer Reaction to form 2-Methyl-2H-indazole-4-carbonitrile
The amino group is converted to a nitrile via a diazonium salt intermediate.
Materials:
-
2-Methyl-2H-indazol-4-amine
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Toluene
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve 2-methyl-2H-indazol-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Warm the reaction mixture to 50 °C and stir for 2 hours.
-
Cool to room temperature and extract with toluene.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain 2-methyl-2H-indazole-4-carbonitrile.
Step 4: Hydrolysis of 2-Methyl-2H-indazole-4-carbonitrile to this compound
The final step is the hydrolysis of the nitrile to the target carboxylic acid.
Materials:
-
2-Methyl-2H-indazole-4-carbonitrile
-
Sulfuric acid (H₂SO₄, concentrated)
-
Water (H₂O)
-
Sodium hydroxide solution (NaOH)
-
Hydrochloric acid (HCl, for acidification)
Procedure:
-
Add 2-methyl-2H-indazole-4-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 120 °C) and stir for 6 hours.[1][2][3][4]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to pH 8-9.
-
Filter off any insoluble material.
-
Acidify the filtrate with concentrated hydrochloric acid to pH 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) | Appearance |
| 1 | 2-Methyl-4-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 35-45% | Yellow solid |
| 2 | 2-Methyl-2H-indazol-4-amine | C₈H₉N₃ | 147.18 | 85-95% | Brown solid |
| 3 | 2-Methyl-2H-indazole-4-carbonitrile | C₉H₇N₃ | 157.17 | 60-70% | Off-white solid |
| 4 | This compound | C₉H₈N₂O₂ | 176.17 | 75-85% | White to pale yellow solid |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Cyanide salts (CuCN, KCN) are highly toxic. Handle with appropriate safety measures and have a cyanide poisoning antidote kit available.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Reactions involving diazonium salts can be explosive if allowed to warm or if the solid is isolated; they should be kept cold and used in solution immediately.
References
Application Notes and Protocols: 2-Methyl-2H-indazole-4-carboxylic acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-indazole-4-carboxylic acid is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core provides a valuable scaffold for the synthesis of complex molecules with therapeutic potential. Notably, this compound is frequently categorized as a building block for Protein Degrader Building Blocks, indicating its primary application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This document provides a detailed overview of the practical applications of this compound in research, with a focus on its role in the synthesis of PROTACs, along with exemplary protocols and visualizations.
Application: Intermediate in the Synthesis of PROTACs
The primary application of this compound is as an intermediate in the multi-step synthesis of PROTACs. In this context, the indazole moiety can serve as a core structural element or a precursor to a ligand that binds to a protein of interest (POI). The carboxylic acid functional group is a key handle for chemical modification, allowing for the attachment of linkers which are then connected to an E3 ligase-binding ligand.
General Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC utilizing this building block typically follows a convergent or linear synthetic route. The carboxylic acid is usually activated to form an amide bond with an amine-functionalized linker.
Caption: General synthetic workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the resulting PROTAC orchestrates the degradation of a target Protein of Interest (POI). The PROTAC molecule forms a ternary complex with the POI and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a PROTAC, followed by a general protocol for evaluating its protein degradation activity.
Protocol 1: Synthesis of an Indazole-Linker Intermediate
This protocol describes the coupling of this compound with an amine-terminated polyethylene glycol (PEG) linker.
Materials:
-
This compound
-
N-Boc-amino-PEG-amine (or other suitable amine-functionalized linker)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
In a separate flask, dissolve the N-Boc-amino-PEG-amine linker (1.1 eq) and PyBOP (1.2 eq) in anhydrous DMF.
-
Add the solution from step 2 to the solution from step 1 dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected indazole-linker intermediate.
Protocol 2: Deprotection and Coupling to an E3 Ligase Ligand
This protocol outlines the removal of the Boc protecting group and subsequent coupling to a thalidomide-based E3 ligase ligand.
Materials:
-
Boc-protected indazole-linker intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Thalidomide-O-acetic acid (or other suitable E3 ligase ligand with a carboxylic acid handle)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection: Dissolve the Boc-protected indazole-linker intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine salt is used directly in the next step.
-
Coupling: To a solution of the deprotected indazole-linker-amine salt (1.0 eq) and thalidomide-O-acetic acid (1.1 eq) in anhydrous DMF, add DIPEA (4.0 eq) and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: In-cell Protein Degradation Assay (Western Blot)
This protocol provides a general method to assess the ability of the synthesized PROTAC to induce the degradation of a target protein in a cell line.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in cell culture medium to the final desired concentrations. Include a DMSO-only vehicle control.
-
Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Compare the levels of the POI in PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
Quantitative Data Summary
The efficacy of a synthesized PROTAC is typically evaluated by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table is an example of how such data would be presented.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example-PROTAC-1 | BRD4 | HeLa | 25 | 95 |
| Example-PROTAC-2 | CDK9 | MOLM-13 | 50 | 90 |
Note: The data presented in this table is purely illustrative. Actual values must be determined experimentally.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility as a synthetic intermediate for the creation of PROTACs allows researchers to explore novel therapeutic strategies for a wide range of diseases. The protocols and conceptual frameworks provided herein offer a guide for the practical application of this compound in a research setting.
Application Notes and Protocols for 2-Methyl-2H-indazole-4-carboxylic acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-2H-indazole-4-carboxylic acid as a pivotal intermediate in the synthesis of pharmacologically active molecules. The indazole scaffold is a well-established privileged structure in medicinal chemistry, and this particular derivative serves as a crucial building block for potent enzyme inhibitors, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] This document offers detailed experimental protocols for key transformations of this compound, alongside quantitative data from relevant literature to guide researchers in their synthetic endeavors.
Overview of Applications
This compound is a key precursor in the synthesis of Niraparib (MK-4827), a potent and selective PARP inhibitor.[1][2][3] PARP enzymes play a critical role in DNA repair, and their inhibition is a validated therapeutic strategy for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 and BRCA2 mutations.[2][3] The core structure of this compound provides a rigid scaffold that, when appropriately functionalized, can effectively interact with the active site of PARP enzymes.
The primary application of this intermediate involves the formation of amide derivatives, which are central to the biological activity of many PARP inhibitors. Additionally, it can be converted into other functional groups such as esters and alcohols, allowing for a diverse range of chemical modifications to explore structure-activity relationships (SAR).
Synthesis of the Key Intermediate
While various methods for the synthesis of indazoles have been reported, a common approach involves the cyclization of appropriately substituted nitroaromatics.[5][6] A plausible synthetic route to this compound is outlined below.
Caption: Plausible synthetic pathway to this compound.
Key Experimental Protocols
The following protocols describe common and essential transformations of this compound.
Protocol 1: Amide Coupling (Synthesis of Niraparib Analogs)
The formation of an amide bond is the most critical transformation for this intermediate in the context of PARP inhibitor synthesis.[7][8][9] This protocol describes a general procedure for the coupling of this compound with an amine using a standard coupling agent.
Caption: General workflow for amide coupling.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) is added in one portion.[8]
-
The reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
| Coupling Agent | Base | Solvent | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | 85-95 | [8] |
| EDC/HOBt | TEA | DMF/DCM | 70-90 | [7] |
| PyBOP | DIPEA | DMF | 80-95 |
Protocol 2: Esterification
Ester derivatives of this compound can serve as intermediates for further functionalization or as final products for biological evaluation.
Caption: Workflow for Fischer esterification.
Methodology (Fischer Esterification): [10]
-
This compound (1.0 eq) is suspended in an excess of the desired alcohol (e.g., methanol).
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.
-
The mixture is heated to reflux and stirred for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the corresponding ester.
| Alcohol | Catalyst | Conditions | Typical Yield (%) | Reference |
| Methanol | H₂SO₄ | Reflux | 80-95 | [10][11] |
| Ethanol | H₂SO₄ | Reflux | 80-95 | [10][11] |
| Isopropanol | H₂SO₄ | Reflux | 60-80 | [11] |
Protocol 3: Reduction to Alcohol
Reduction of the carboxylic acid to a primary alcohol provides a different handle for further chemical modifications.
Caption: Workflow for the reduction of the carboxylic acid.
Methodology (Lithium Aluminum Hydride Reduction): [12][13][14][15]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting slurry is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding alcohol.
| Reducing Agent | Solvent | Conditions | Typical Yield (%) | Reference |
| LiAlH₄ | THF | Reflux | 70-90 | [12][13][15] |
| BH₃·THF | THF | Room Temp to Reflux | 75-95 | [13][14] |
Application in PARP Inhibition
The primary utility of this compound lies in its role as a precursor to Niraparib. The 2-methyl-2H-indazole moiety serves as a key pharmacophore that interacts with the nicotinamide binding pocket of the PARP enzyme. The carboxamide group, derived from the carboxylic acid, forms crucial hydrogen bonds within the active site, contributing significantly to the inhibitor's potency.
Caption: Mechanism of PARP inhibition leading to cancer cell death.
The table below summarizes the inhibitory activity of Niraparib, the final product derived from this compound.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA-1 deficient cells) | Reference |
| Niraparib (MK-4827) | 3.8 | 2.1 | 10-100 | [2][3][4] |
These data underscore the importance of the 2-methyl-2H-indazole-4-carboxamide scaffold in achieving high-potency PARP inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent PARP inhibitors and other biologically active molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this key building block in their drug discovery and development programs. The straightforward derivatization of the carboxylic acid moiety allows for extensive exploration of the chemical space around the indazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of novel therapeutic agents.
References
- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 14. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
One-Pot Synthesis of 2-Aryl-2H-indazoles from 2-Bromobenzaldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aryl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This document details a robust and efficient one-pot, three-component synthesis of 2-aryl-2H-indazoles from readily available 2-bromobenzaldehydes, primary amines, and sodium azide, utilizing a copper-catalyzed reaction. This methodology offers significant advantages, including operational simplicity, broad substrate scope, and good to excellent yields.[1][2]
Principle of the Method
The core of this synthetic strategy is a copper-catalyzed domino reaction. The process begins with the condensation of a 2-bromobenzaldehyde with a primary amine to form the corresponding imine. In the same pot, a copper catalyst facilitates the sequential formation of a C-N bond between the aryl bromide and the azide, followed by an intramolecular N-N bond formation, leading to the desired 2-aryl-2H-indazole.[1][3] Various copper sources, including copper(I) iodide (CuI) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and copper(I) oxide nanoparticles (Cu2O-NP), have been successfully employed.[3]
Experimental Protocols
Two prominent and effective protocols for this one-pot synthesis are detailed below.
Protocol 1: CuI/TMEDA Catalyzed Synthesis
This protocol utilizes a homogeneous copper(I) iodide/TMEDA catalyst system in dimethyl sulfoxide (DMSO).[4]
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried sealed tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the corresponding primary amine (1.2 mmol), sodium azide (2.0 mmol, 130 mg), CuI (10 mol%, 19 mg), and TMEDA (10 mol%, 15 µL).
-
Add DMSO (3 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-aryl-2H-indazole.
Protocol 2: Copper(I) Oxide Nanoparticle (Cu₂O-NP) Catalyzed Synthesis
This method employs heterogeneous copper(I) oxide nanoparticles as the catalyst in a greener solvent, polyethylene glycol (PEG-300), under ligand-free conditions.[3]
Materials:
-
2-Bromobenzaldehyde or 2-chlorobenzaldehyde (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Copper(I) oxide nanoparticles (Cu₂O-NPs) (5 mol%)
-
Polyethylene glycol (PEG-300)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask fitted with a condenser, combine the 2-halobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol, 97.5 mg), and Cu₂O-NPs (5 mol%, 3.6 mg).
-
Add PEG-300 (3 mL) to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Add water (15 mL) to the mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.
Data Presentation
The following tables summarize the yields of various 2-aryl-2H-indazoles synthesized using the copper-catalyzed one-pot method with different substrates and catalyst systems.
Table 1: Synthesis of 2-Aryl-2H-indazoles using CuI/TMEDA Catalyst System
| Entry | 2-Bromobenzaldehyde | Primary Amine | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2 | 2-Bromobenzaldehyde | 4-Methylaniline | 2-(p-Tolyl)-2H-indazole | 88 |
| 3 | 2-Bromobenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 82 |
| 4 | 2-Bromobenzaldehyde | 4-Chloroaniline | 2-(4-Chlorophenyl)-2H-indazole | 78 |
| 5 | 5-Methyl-2-bromobenzaldehyde | Aniline | 5-Methyl-2-phenyl-2H-indazole | 83 |
| 6 | 5-Nitro-2-bromobenzaldehyde | Aniline | 5-Nitro-2-phenyl-2H-indazole | 75 |
Data compiled from representative literature.[4] Actual yields may vary.
Table 2: Synthesis of 2-Aryl-2H-indazoles using Cu₂O-NP Catalyst System
| Entry | 2-Halobenzaldehyde | Primary Amine | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 92 |
| 2 | 2-Bromobenzaldehyde | 4-Methylaniline | 2-(p-Tolyl)-2H-indazole | 95 |
| 3 | 2-Bromobenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 89 |
| 4 | 2-Chlorobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 5 | 2-Bromobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 88 |
| 6 | 5-Chloro-2-bromobenzaldehyde | Aniline | 5-Chloro-2-phenyl-2H-indazole | 90 |
Data compiled from representative literature.[3] Actual yields may vary.
Visualizations
Experimental Workflow
The general workflow for the one-pot synthesis of 2-aryl-2H-indazoles is depicted below.
Caption: General workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The copper-catalyzed reaction is proposed to proceed through the following mechanistic pathway.
Caption: Proposed reaction mechanism.
Conclusion
The one-pot, three-component synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes offers a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The use of copper catalysis, with various available catalyst systems, allows for a broad substrate scope and generally high yields. These protocols provide a practical and scalable approach for researchers in synthetic and medicinal chemistry, facilitating the rapid generation of diverse 2-aryl-2H-indazole libraries for drug discovery and development programs.
References
Application Note: Palladium-Catalyzed N-Arylation of 2H-Indazoles for the Synthesis of Pharmaceutical Intermediates
Abstract
The 2-aryl-2H-indazole scaffold is a privileged structural motif present in numerous Active Pharmaceutical Ingredients (APIs) due to its unique biological activities. This application note provides a comprehensive guide to the palladium-catalyzed N-arylation of 2H-indazoles, a cornerstone of modern medicinal chemistry for constructing the critical C–N bond. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, offer detailed, field-tested protocols, and present troubleshooting guidance. The strategic application of this methodology is highlighted through its role in synthesizing key intermediates for advanced APIs, demonstrating its robustness and scalability in drug development.
Introduction: The Significance of 2-Aryl-2H-Indazoles in Medicinal Chemistry
The indazole nucleus is a bioisostere of indole and is recognized as a "pharmacologically important structure".[1] Its derivatives are key components in drugs exhibiting a wide spectrum of activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] Specifically, the N-arylation of the indazole core, leading to the formation of 2-aryl-2H-indazoles, is a critical transformation in the synthesis of numerous targeted therapies.
A significant challenge in the synthesis of N-substituted indazoles is achieving regioselectivity. Direct N-arylation or N-alkylation of the parent indazole often yields a mixture of N1 and N2 regioisomers with poor selectivity.[1] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the premier method for forging this C–N bond with high efficiency and control.[3][4] This reaction class offers broad functional group tolerance, moderate reaction conditions, and predictable outcomes, making it indispensable for API synthesis.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is the most prevalent method for the palladium-catalyzed N-arylation of indazoles. The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The 2H-indazole coordinates to the Pd(II) complex. A base then deprotonates the indazole's N-H bond to form a more nucleophilic indazolide anion within the palladium coordination sphere. The choice and strength of the base are critical here.[5][6]
-
Reductive Elimination: This final step involves the formation of the C–N bond, yielding the 2-aryl-2H-indazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Key Reaction Components: A Deeper Dive
The success of the arylation hinges on the judicious selection of four key components:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable in air but are reduced in situ to the active Pd(0) species by a phosphine ligand or other reagents in the mixture.[4]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, dppf) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[4][7] For specific substrates, N-heterocyclic carbenes (NHCs) can also serve as robust ligands.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the indazole. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high reactivity.[7] Weaker bases like K₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.[9][10]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.[5][11] The choice of solvent can influence reagent solubility and the stability of catalytic intermediates.
General Protocol: N-Arylation of 2H-Indazole
This protocol provides a robust starting point for the N-arylation of a generic 2H-indazole with an aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents: 2H-Indazole, Aryl bromide, Palladium(II) acetate (Pd(OAc)₂), XPhos, Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, argon or nitrogen source with manifold, heating mantle or oil bath, magnetic stirrer, TLC plates, standard glassware for work-up, silica gel for column chromatography.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add 2H-indazole (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.1 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the indazole.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-2H-indazole.[11]
Data Summary and Reaction Scope
The palladium-catalyzed N-arylation is highly versatile. For achieving high regioselectivity for the 2-aryl isomer, an intramolecular approach starting from N-aryl-N-(o-bromobenzyl)hydrazines is particularly effective.[2][12] The table below summarizes conditions for this selective transformation.
| Aryl Group on Hydrazine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Tolyl | Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | 90 | 81 | [1][2] |
| 4-Methoxyphenyl | Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | 90 | 85 | [1][2] |
| 4-Chlorophenyl | Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | 90 | 75 | [1][2] |
| 4-Trifluoromethylphenyl | Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | 90 | 68 | [1][2] |
| 2-Pyridyl | Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | 90 | 55 | [1][2] |
Application in API Synthesis: The Case of Axitinib
Axitinib (Inlyta®) is a potent tyrosine kinase inhibitor used for the treatment of renal cell carcinoma. A key step in its synthesis involves a palladium-catalyzed coupling process to construct the indazole core.[13] While the commercial synthesis is a closely guarded trade secret, published routes demonstrate the utility of palladium catalysis in creating complex indazole-containing molecules, underscoring the industrial relevance of the methodologies discussed herein. The development of an efficient Pd-catalyzed coupling was critical for the successful large-scale synthesis of this important drug.[13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere; Switch to a stronger base (e.g., LiHMDS[4]); Increase temperature; Screen alternative ligands (e.g., RuPhos). |
| Formation of Byproducts | Debromination of aryl halide; Homocoupling of aryl halide. | Use a lower catalyst loading; Ensure high purity of reagents; Screen different ligand/palladium ratios. |
| Poor Regioselectivity | Direct arylation of unsubstituted indazole. | Employ a protecting group strategy or use an intramolecular cyclization approach for guaranteed N2 selectivity.[2][12] |
Conclusion
The palladium-catalyzed N-arylation of 2H-indazoles stands as a powerful and highly reliable method for the synthesis of crucial building blocks for the pharmaceutical industry. Through a rational understanding of the catalytic cycle and careful selection of the catalyst system, base, and solvent, researchers can efficiently construct complex 2-aryl-2H-indazole derivatives. The protocols and insights provided in this note serve as a practical guide for chemists in drug discovery and development, enabling the rapid and efficient synthesis of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Phenyl-2H-Indazole Derivatives via the Cadogan Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The Cadogan reaction offers a robust and versatile method for the synthesis of these valuable heterocyclic compounds. This reductive cyclization typically involves the deoxygenation of an ortho-nitrobiaryl or a related precursor, such as an o-nitrobenzylidene aniline, using a trivalent phosphorus reagent like triethyl phosphite or tributylphosphine. This document provides detailed application notes and experimental protocols for the synthesis of 2-phenyl-2H-indazole derivatives utilizing the Cadogan reaction.
Reaction Mechanism and Principles
The Cadogan reaction for the synthesis of 2-phenyl-2H-indazoles commences with the formation of an imine intermediate from the condensation of an o-nitrobenzaldehyde and a substituted aniline. This intermediate then undergoes an intramolecular reductive cyclization promoted by a phosphine reagent. The widely accepted mechanism proceeds through the deoxygenation of the nitro group to a highly reactive nitrene intermediate, which subsequently attacks the imine nitrogen, leading to ring closure and formation of the indazole ring system. Recent studies, however, suggest the possibility of non-nitrene pathways involving 2H-indazole N-oxide intermediates, which are then deoxygenated to the final product.[1][2][3][4][5]
Applications in Drug Discovery
The inherent bioactivity of the 2-phenyl-2H-indazole core has led to its incorporation into numerous drug candidates. For instance, derivatives of this scaffold have shown potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[6][7] The ability to readily synthesize a diverse library of substituted 2-phenyl-2H-indazoles via the Cadogan reaction makes it a valuable tool in structure-activity relationship (SAR) studies for the optimization of lead compounds in drug development programs.
Quantitative Data Summary
The following tables summarize representative yields of 2-phenyl-2H-indazole derivatives synthesized via the Cadogan reaction under various conditions.
Table 1: Synthesis of 2-Phenyl-2H-Indazole Derivatives via a One-Pot Ultrasound-Assisted Cadogan Reaction [6]
| Entry | Aniline Substituent | Product | Yield (%) |
| 1 | H | 2-phenyl-2H-indazole | 60 |
| 2 | 4-Cl | 2-(4-chlorophenyl)-2H-indazole | 75 |
| 3 | 4-OCH3 | 2-(4-methoxyphenyl)-2H-indazole | 68 |
| 4 | 4-COOCH3 | Methyl 4-(2H-indazol-2-yl)benzoate | 80 |
| 5 | 4-CF3 | 2-(4-(trifluoromethyl)phenyl)-2H-indazole | 72 |
| 6 | 3-Cl | 2-(3-chlorophenyl)-2H-indazole | 70 |
| 7 | 3-OCH3 | 2-(3-methoxyphenyl)-2H-indazole | 65 |
| 8 | 3-COOCH3 | Methyl 3-(2H-indazol-2-yl)benzoate | 78 |
| 9 | 2-Cl | 2-(2-chlorophenyl)-2H-indazole | 62 |
| 10 | 2-OCH3 | 2-(2-methoxyphenyl)-2H-indazole | 55 |
Table 2: Synthesis of 2-Phenyl-2H-Indazole Derivatives via Conventional Cadogan Reaction [7]
| Entry | Imine Precursor Substituent (at the aniline moiety) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 2-phenyl-2H-indazole | 2.0 | 70 |
| 2 | 4-Cl | 2-(4-chlorophenyl)-2H-indazole | 1.5 | 78 |
| 3 | 4-OCH3 | 2-(4-methoxyphenyl)-2H-indazole | 2.0 | 72 |
| 4 | 4-COOCH3 | Methyl 4-(2H-indazol-2-yl)benzoate | 0.5 | 85 |
| 5 | 4-SCH3 | 2-(4-(methylthio)phenyl)-2H-indazole | 1.0 | 75 |
Experimental Protocols
Protocol 1: One-Pot Ultrasound-Assisted Synthesis of 2-Phenyl-2H-Indazole Derivatives[6]
This protocol combines the imine formation and Cadogan cyclization in a single pot, utilizing ultrasound irradiation to facilitate the initial condensation.
Materials:
-
2-Nitrobenzaldehyde
-
Substituted aniline
-
Triethyl phosphite
-
Ethyl acetate
-
5% Hydrogen peroxide solution
-
Heavy-walled glass Schlenk reaction tube
-
Ultrasound bath
-
Standard glassware for extraction and purification
Procedure:
-
To a 50 mL heavy-walled glass Schlenk reaction tube, add 2-nitrobenzaldehyde (1.654 mmol) and the desired substituted aniline (1.654 mmol).
-
Place the reaction tube in an ultrasound bath and irradiate the mixture for two hours at 40 °C.
-
After ultrasonication, remove any condensed water from the walls of the tube.
-
Add triethyl phosphite (5 mmol) to the reaction mixture.
-
Heat the mixture to 150 °C under a nitrogen atmosphere for two hours.
-
Cool the reaction mixture to room temperature.
-
To oxidize the excess phosphite, add 20 mL of a 5% hydrogen peroxide solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Synthesis of 2-Phenyl-2H-Indazole Derivatives[7][8]
This protocol involves the pre-synthesis of the imine intermediate followed by the Cadogan cyclization.
Part A: Synthesis of the Imine Intermediate
-
Dissolve 2-nitrobenzaldehyde (20 mmol) and the corresponding substituted aniline (20 mmol) in ethanol (50 mL).
-
Heat the mixture at reflux for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-nitrophenyl)-N-phenylmethanimine derivative. This is often used in the next step without further purification.
Part B: Cadogan Cyclization
-
Place the crude imine from Part A (20 mmol) in a round-bottom flask.
-
Add triethyl phosphite (60 mmol).
-
Heat the mixture at 150 °C for 0.5-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, separate the excess phosphite and the resulting phosphate by vacuum distillation.
-
Purify the residue by column chromatography using a hexane-ethyl acetate mixture (e.g., 90:10) as the eluent to yield the desired 2-phenyl-2H-indazole derivative.
Mandatory Visualizations
Caption: Mechanism of the Cadogan reaction for 2-phenyl-2H-indazole synthesis.
Caption: Experimental workflows for 2-phenyl-2H-indazole synthesis.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Regioselective Alkylation of Indazoles with α-Bromocarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a prominent scaffold in medicinal chemistry, valued for its role in a multitude of marketed drugs and clinical candidates. The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N-1 and N-2), presents a significant synthetic challenge, often leading to mixtures of regioisomers.[1][2] Achieving regioselective alkylation is therefore paramount for efficient and scalable synthesis.
This document provides a detailed guide to the regioselective alkylation of indazoles with a particular focus on α-bromocarbonyl compounds. It outlines the key factors that govern the regiochemical outcome and provides specific experimental protocols to selectively achieve either N-1 or N-2 substitution.
Factors Influencing Regioselectivity: N-1 vs. N-2 Alkylation
The regioselectivity of indazole alkylation is a nuanced interplay of electronic and steric factors, reaction conditions, and the nature of the electrophile. The outcome can often be directed by leveraging the principles of thermodynamic versus kinetic control.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] This inherent stability can be exploited to favor the formation of the N-1 alkylated product under conditions that permit equilibration.[1][4][5]
Key factors to consider for directing the regioselectivity include:
-
Base and Solvent System: The choice of base and solvent is one of the most critical parameters. Strong, non-nucleophilic bases in non-polar, aprotic solvents often favor N-1 alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely adopted and effective method for achieving high N-1 selectivity.[1][4][6][7] It is postulated that the sodium cation coordinates with the N-2 nitrogen and a potential chelating group on a C-3 substituent, thereby sterically hindering attack at the N-2 position.[3][8] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can often lead to mixtures of isomers.[2]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a crucial role in directing alkylation.
-
Steric Hindrance: Bulky substituents at the C-7 position can sterically impede access to the N-1 position, thus favoring alkylation at N-2. Electron-withdrawing groups such as nitro (NO₂) or carboxylates (CO₂Me) at the C-7 position have been shown to direct alkylation towards the N-2 position with high selectivity.[1][4][7][8]
-
Electronic Effects & Chelation: Electron-withdrawing or coordinating substituents at the C-3 position, such as carboxymethyl, acetyl, or carboxamide groups, can promote N-1 alkylation, particularly when using NaH in THF, with reported regioselectivity exceeding 99%.[1][4][5][7] This is attributed to a chelation effect where the sodium cation is coordinated between the N-2 nitrogen and the substituent's heteroatom, leaving the N-1 position more accessible for the electrophile.[3]
-
-
Nature of the Alkylating Agent: While this document focuses on α-bromocarbonyl compounds, it is worth noting that the structure of the electrophile can also influence the regiochemical outcome.
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration, such as extended reaction times or elevated temperatures in certain solvent systems like DMF, can favor the formation of the more thermodynamically stable N-1 isomer.[1][4][5] Conversely, conditions that favor a rapid and irreversible reaction may lead to the kinetically favored product, which can sometimes be the N-2 isomer.
The following diagram illustrates the interplay of these factors in determining the regiochemical outcome of indazole alkylation.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Quantitative Data Summary
The following table summarizes representative quantitative data for the regioselective alkylation of various indazoles with α-bromocarbonyl compounds under different reaction conditions. This data is compiled from the literature to provide a comparative overview.
| Indazole Substrate | α-Bromocarbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) | Reference |
| 1H-Indazole | Ethyl bromoacetate | K₂CO₃ | DMF | RT | 12 | Mixture | ~85 | [2] (Implied) |
| 1H-Indazole | Ethyl bromoacetate | NaH | THF | RT | 6 | >95:5 | ~90 | [1][4] (General) |
| 3-CO₂Me-1H-indazole | Ethyl bromoacetate | NaH | THF | RT | 4 | >99:1 | 95 | [1][4] (Inferred) |
| 7-NO₂-1H-indazole | Ethyl bromoacetate | NaH | THF | RT | 12 | <4:>96 | 88 | [1][4] |
| 1H-Indazole | 2-Bromoacetophenone | Al | - | - | - | <2:>98 | 88 | [9] |
| 1H-Indazole | Ethyl bromoacetate | Al | - | - | - | <2:>98 | 82 | [9] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of Indazoles with Ethyl Bromoacetate (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position, particularly for indazoles with C-3 substituents capable of chelation or for unsubstituted indazole where the thermodynamic product is desired.
Materials:
-
Substituted or unsubstituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be necessary for less reactive substrates.[1][4]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-1 alkylated indazole.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Neuroprotective Agents from Indazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4][5] In the context of neurodegenerative diseases, indazole derivatives are gaining significant attention for their potential as neuroprotective agents.[1][2][6] These compounds have been shown to modulate key pathological pathways implicated in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Their mechanisms of action often involve the inhibition of critical kinases, enzymes, and other proteins involved in neuronal apoptosis, inflammation, and oxidative stress.[1][2][7][8] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel neuroprotective agents based on the indazole core.
Key Molecular Targets and Quantitative Data
Indazole derivatives have been successfully developed to target a variety of proteins implicated in neurodegeneration. The following tables summarize the quantitative data for several lead compounds, providing a comparative overview of their potency and selectivity.
Table 1: Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Compound 29 | JNK3 | 0.005 | In vitro kinase assay | [9][10][11] |
| JNK2 | >80% inhibition at 1 µM | Kinase panel profiling (374 kinases) | [9][10] | |
| Compound 90 | JNK3 | 0.005 | Not specified | [12] |
| Compound 1 | GSK-3β | Potent (exact value not specified) | Enzymatic and cellular assays | [13] |
| Compound 14 | GSK-3β | 0.004 | Not specified | [14] |
| Compound 104 | Tubulin Polymerization | 0.064 | B16-F10 cells | [12] |
Table 2: Indazole-Based Enzyme Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Substrate/Assay Conditions | Reference |
| Compound 6 | AChE | Significant activity (lower IC50) | Not specified | [15] |
| BuChE | Significant activity | Not specified | [15] | |
| BACE1 | Active | Not specified | [15] | |
| Compound 7 | AChE | Significant activity (lower IC50) | Not specified | [15] |
| Compound 89 | MAO-B | 0.052 | Human MAO-B | [12] |
| Indazole | MAO-A | 20.6 | In vitro | [16] |
| MAO-B | 16.3 | In vitro | [16] | |
| N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea | Glutaminyl Cyclase (QC) | 0.0032 | In vitro | [17] |
| N-(3-methylindazole-5-yl)-N'-(cyclohexyl)urea | Glutaminyl Cyclase (QC) | 0.0023 | In vitro | [17] |
Table 3: Indazole Derivatives with Other Neuroprotective Activities
| Compound ID | Putative Mechanism | Effective Concentration/ED50 | Model | Reference |
| Compounds 1-4, 6 | Neuroprotection against Aβ-induced cell death | Not specified | Human neuroblastoma SH-SY5Y cells | [15][18] |
| Indazole | Anticonvulsant (Pentylenetetrazole-induced) | 39.9 mg/kg | Mice | [16] |
| Anticonvulsant (Electroshock-induced) | 43.2 mg/kg | Mice | [16] | |
| Anticonvulsant (Strychnine-induced) | 82.4 mg/kg | Mice | [16] |
Signaling Pathways in Neuroprotection by Indazole Derivatives
Several key signaling pathways are modulated by neuroprotective indazole compounds. Understanding these pathways is crucial for mechanism-of-action studies and for the rational design of new chemical entities.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway
ASK1 is a key regulator of neuronal apoptosis and neuroinflammation in response to oxidative and endoplasmic reticulum stress.[7][8] Inhibition of ASK1 can prevent the downstream activation of JNK and p38 MAP kinases, thereby protecting neurons from apoptosis.[19][20]
Glycogen Synthase Kinase 3β (GSK-3β) and Wnt/β-Catenin Pathway
GSK-3β is a serine/threonine kinase that plays a crucial role in neuronal development and is implicated in the pathology of Alzheimer's disease.[14][21] Inhibition of GSK-3β by indazole derivatives can activate the Wnt/β-catenin signaling pathway, which promotes neuronal survival and differentiation.[21][22]
Experimental Protocols
The following protocols provide a starting point for evaluating the neuroprotective potential of novel indazole derivatives. These can be adapted based on specific research needs and available resources.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from toxicity induced by amyloid-beta (Aβ).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Amyloid-beta (1-42) peptide
-
Test indazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test indazole compound in culture medium. Pre-treat the cells with the test compound for 2 hours.
-
Aβ Insult: Add Aβ (1-42) to the wells to a final concentration of 10 µM to induce toxicity. Include control wells with cells only, cells with Aβ only, and cells with the test compound only.
-
Incubation: Incubate the plates for an additional 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC50 of the test compound.
Protocol 2: Kinase Inhibition Assay (e.g., JNK3)
This protocol describes a general method for determining the in vitro inhibitory activity of an indazole compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JNK3)
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test indazole compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test indazole compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ASK1 signaling in neurodegeneration: molecular insights and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Portal [scholarship.miami.edu]
- 11. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 15. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticonvulsant action of indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 20. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight [frontiersin.org]
- 22. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-2H-indazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-indazole-4-carboxylic acid is a small molecule belonging to the indazole class of heterocyclic compounds. Indazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for use in in vitro assays, ensuring accurate and reproducible experimental outcomes.
Compound Information
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [4][6] |
| CAS Number | 1071433-06-1 | [4] |
Safety and Handling
This compound should be handled with care in a laboratory setting. The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.
-
Hazard Statements: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] The compound has a shelf life of 1095 days under appropriate storage conditions.[4]
Solubility and Formulation
Proper dissolution and formulation are critical for obtaining reliable results in in vitro assays. Based on the properties of closely related indazole carboxylic acids, the following protocol is recommended.
4.1. Solubility Data
Table 2: Recommended Solvents for Formulation
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions (e.g., 10-50 mM). | DMSO is a strong organic solvent capable of dissolving a wide array of organic materials.[8] It is a common solvent for compound storage and screening.[9] |
| Ethanol | Alternative solvent for stock solutions. | May be suitable for specific assays where DMSO is not preferred. |
| Aqueous Buffers (e.g., PBS) | Preparation of working solutions from stock. | The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
4.2. Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM): a. Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.76 mg of the compound (Molecular Weight = 176.17 g/mol ). b. Transfer the weighed compound to a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For 1.76 mg of the compound, add 1 mL of DMSO. d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in your assay buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations for your experiment. c. Important: Ensure the final concentration of DMSO in the assay medium is consistent across all experimental conditions (including vehicle controls) and is below the tolerance level of the cells or assay system (typically ≤ 0.5%).
Table 3: Example Dilution Series for a 10 mM Stock Solution
| Final Concentration | Volume of 10 mM Stock (µL) | Volume of Assay Buffer (µL) | Final DMSO Concentration |
| 100 µM | 10 | 990 | 1.0% |
| 10 µM | 1 | 999 | 0.1% |
| 1 µM | 0.1 | 999.9 | 0.01% |
Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate a typical experimental workflow for screening this compound and a hypothetical signaling pathway that it might modulate, based on the known activities of related indazole compounds.
Caption: Experimental workflow for in vitro screening.
Caption: Hypothetical inhibition of the COX-2 pathway.
Conclusion
These application notes provide a comprehensive guide for the formulation and handling of this compound for in vitro research. While specific experimental data for this compound is limited, the provided protocols are based on established practices for similar small molecules and the known properties of related indazole derivatives. Researchers are encouraged to perform preliminary solubility and stability tests to optimize the formulation for their specific experimental systems.
References
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound methyl ester AldrichCPR 1071428-43-7 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted 2H-Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. The synthesis of 2H-indazoles, a key isomer, has been a subject of considerable interest. Traditional synthetic methods often require long reaction times, harsh conditions, and can result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and often higher-yielding routes to these valuable scaffolds. This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2H-indazoles, focusing on prevalent and effective methodologies.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of 2H-indazoles:
-
Accelerated Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.
-
Improved Yields: The rapid and uniform heating often minimizes the formation of side products, resulting in higher isolated yields of the desired 2H-indazole derivatives.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible and scalable reactions.
-
Greener Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally benign synthetic processes.
Experimental Protocols
This section details two robust and widely applicable protocols for the microwave-assisted synthesis of 2H-indazoles: the reductive cyclization of o-nitrobenzylidene amines and a one-pot three-component reaction.
Protocol 1: Microwave-Assisted Reductive Cyclization of o-Nitrobenzylidene Amines
This method provides an efficient route to 2-aryl-2H-indazoles through the molybdenum-catalyzed reductive cyclization of readily prepared o-nitrobenzylidene amines.[1]
Step 1: Synthesis of o-Nitrobenzylidene Amines (Schiff Bases)
-
To a solution of o-nitrobenzaldehyde (1.0 mmol) in isopropanol (10 mL), add the desired aromatic amine (1.0 mmol).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The crystalline Schiff base product will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum. The yields for this step are typically in the range of 84–97%.[1]
Step 2: Microwave-Assisted Reductive Cyclization
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the o-nitrobenzylidene amine (0.5 mmol), MoO₂Cl₂(dmf)₂ (5 mol%), and triphenylphosphine (Ph₃P) (1.2 mmol, 2.4 equivalents) in toluene (3 mL).[1]
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 10 minutes.[1]
-
After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C).
-
Open the vial and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-aryl-2H-indazole.
Protocol 2: One-Pot Three-Component Microwave-Assisted Synthesis
This protocol describes a highly efficient, one-pot synthesis of disubstituted 2H-indazoles from a substituted 2-bromobenzaldehyde, an aromatic amine, and sodium azide, using a copper catalyst.[2]
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-bromobenzaldehyde (1.0 mmol), the aromatic amine (1.2 mmol), sodium azide (NaN₃) (1.5 mmol), and the copper catalyst, such as [Cu(phen)(PPh₃)₂]NO₃ (5 mol%).[2]
-
Add a suitable solvent, for example, polyethylene glycol (PEG 300) for a greener approach with a copper(I) oxide nanoparticle catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 120-150 °C for 15-30 minutes). Optimization of these parameters may be required for different substrates.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired disubstituted 2H-indazole.
Quantitative Data Presentation
The following tables summarize quantitative data from various microwave-assisted 2H-indazole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Microwave-Assisted Reductive Cyclization of o-Nitrobenzylidene Amines [1]
| Entry | Aromatic Amine Substituent | Catalyst | Reductant | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Methyl | MoO₂Cl₂(dmf)₂ | Ph₃P | Toluene | 150 | 10 | 92 |
| 2 | 4-Methoxy | MoO₂Cl₂(dmf)₂ | Ph₃P | Toluene | 150 | 10 | 88 |
| 3 | 4-Chloro | MoO₂Cl₂(dmf)₂ | Ph₃P | Toluene | 150 | 10 | 85 |
| 4 | 4-Bromo | MoO₂Cl₂(dmf)₂ | Ph₃P | Toluene | 150 | 10 | 82 |
| 5 | 4-CF₃ | MoO₂Cl₂(dmf)₂ | Ph₃P | Toluene | 150 | 10 | 75 |
| 6 | 2-Methyl | MoO₂Cl₂(dmf)₂ | Ph₃P | Toluene | 150 | 10 | 61 |
Table 2: Microwave-Assisted Cadogan Reaction for 2-Aryl-2H-indazole Synthesis [3][4]
| Entry | Starting Material | Reductant | Power (W) | Time (min) | Yield (%) |
| 1 | N-(2-nitrobenzylidene)aniline | Triethyl phosphite | 200 | 12 | 92 |
| 2 | N-(4-methyl-2-nitrobenzylidene)aniline | Triethyl phosphite | 200 | 14 | 88 |
| 3 | N-(4-chloro-2-nitrobenzylidene)aniline | Triethyl phosphite | 200 | 13 | 85 |
| 4 | N-(2-nitrobenzylidene)-4-methylaniline | Triethyl phosphite | 200 | 12 | 90 |
Table 3: One-Pot Three-Component Synthesis of 2H-Indazoles
| Entry | Aldehyde | Amine | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | [Cu(phen)(PPh₃)₂]NO₃ | DMF | 140 | 20 | High |
| 2 | 2-Bromo-5-fluorobenzaldehyde | 4-Methoxyaniline | [Cu(phen)(PPh₃)₂]NO₃ | DMF | 140 | 25 | High |
| 3 | 2-Chlorobenzaldehyde | Aniline | Cu₂O-NP | PEG 300 | 120 | 30 | Good |
| 4 | 2-Bromobenzaldehyde | 4-Toluidine | Cu₂O-NP | PEG 300 | 120 | 30 | Good |
Note: "High" and "Good" yields are reported as described in the source literature, which did not always provide specific quantitative values.[2][5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the microwave-assisted synthesis of 2H-indazoles.
Caption: General experimental workflow for microwave-assisted 2H-indazole synthesis.
Caption: Reaction pathway for the synthesis of 2-aryl-2H-indazoles.
References
- 1. Microwave-Assisted Molybdenum-Catalyzed Reductive Cyclization of o-Nitrobenzylidene Amines to 2-Aryl-2H-indazoles [organic-chemistry.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield and purity in 2-Methyl-2H-indazole-4-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity in the synthesis of 2-Methyl-2H-indazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process:
-
N-methylation of a suitable precursor: This typically involves the methylation of methyl indazole-4-carboxylate to yield methyl 2-methyl-2H-indazole-4-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the methyl ester intermediate to the final carboxylic acid product.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The critical challenge lies in the regioselectivity of the N-methylation step. Indazoles have two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of two different regioisomers (1-methyl and 2-methyl derivatives). Achieving high selectivity for the desired N2 methylation is crucial for maximizing the yield of the target compound.
Q3: How can I control the N1 vs. N2 selectivity during methylation?
A3: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, and the nature of substituents on the indazole ring. For achieving high N2 selectivity, employing specific reaction conditions is necessary. For instance, studies have shown that for indazoles bearing an electron-withdrawing group at the 7-position (similar in electronic effect to the 4-carboxy group), excellent N2 regioselectivity can be achieved.
Q4: What are the common side reactions to be aware of?
A4: Besides the formation of the undesired N1-methylated isomer, other potential side reactions include:
-
Over-methylation: If a strong methylating agent is used in large excess, methylation of other functional groups might occur, although this is less common for the indazole core itself.
-
Incomplete reaction: Failure to drive the methylation or hydrolysis to completion will result in a mixture of starting material and product, complicating purification.
-
Degradation: Harsh reaction conditions (e.g., high temperatures or very strong acids/bases) can lead to the degradation of the indazole ring.
Q5: What are the recommended purification methods for this compound?
A5: Purification of the final product and its intermediate can be achieved through:
-
Column Chromatography: Silica gel chromatography is effective for separating the N1 and N2 methylated ester isomers.
-
Recrystallization: This is a highly effective method for purifying the final carboxylic acid product. A mixed solvent system, such as acetonitrile/water, can be used to obtain a high-purity crystalline product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl 2-methyl-2H-indazole-4-carboxylate | 1. Formation of a significant amount of the N1-methyl isomer. 2. Incomplete reaction. 3. Suboptimal reaction temperature. | 1. Optimize reaction conditions for N2-selectivity: Carefully select the base and solvent. For example, using a milder base in a polar aprotic solvent might favor N2 alkylation. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. If necessary, increase the reaction time or add a slight excess of the methylating agent. 3. Control the temperature: Maintain a consistent and optimal temperature throughout the reaction. |
| Difficult Separation of N1 and N2 Isomers | The isomers have very similar polarities. | Optimize chromatography conditions: - Use a long chromatography column for better resolution. - Employ a shallow solvent gradient during elution. - Consider using a different solvent system. |
| Low Yield of this compound (Hydrolysis Step) | 1. Incomplete hydrolysis of the methyl ester. 2. Degradation of the product under harsh hydrolysis conditions. | 1. Ensure complete hydrolysis: Monitor the reaction by TLC or LC-MS. If necessary, prolong the reaction time or use a higher concentration of the base (e.g., LiOH or NaOH). 2. Use milder conditions: Employ a lower reaction temperature or a less harsh base. For example, using lithium hydroxide in a mixture of THF, methanol, and water at a moderate temperature (e.g., 45 °C) can be effective. |
| Product Purity Issues (Final Product) | 1. Contamination with the N1-isomer. 2. Residual starting ester. 3. Presence of other reaction byproducts. | 1. Efficient purification of the intermediate ester: Ensure the methyl 2-methyl-2H-indazole-4-carboxylate is of high purity before proceeding to the hydrolysis step. 2. Thorough hydrolysis and work-up: Ensure the hydrolysis reaction is complete and perform a careful work-up to remove any unreacted ester. 3. Optimize recrystallization: Carefully select the recrystallization solvent system and perform the recrystallization slowly to allow for the formation of pure crystals. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate
This protocol is a representative procedure based on general principles of N-alkylation of indazoles. Optimization may be required.
Materials:
-
Methyl 1H-indazole-4-carboxylate
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is a representative procedure for ester hydrolysis.
Materials:
-
Methyl 2-methyl-2H-indazole-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M solution)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve methyl 2-methyl-2H-indazole-4-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 2:2:1 ratio).
-
Add lithium hydroxide monohydrate (2.0 - 3.0 eq) to the solution.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/water or ethanol/water).
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Solvent | Typical Temperature | Expected Yield Range | Expected Purity |
| 1 | N-Methylation | Methyl 1H-indazole-4-carboxylate, Methyl iodide, K₂CO₃ | DMF | Room Temperature | 40-60% (for N2 isomer) | >95% (after chromatography) |
| 2 | Hydrolysis | Methyl 2-methyl-2H-indazole-4-carboxylate, LiOH·H₂O | THF/MeOH/H₂O | 40-50 °C | 85-95% | >98% (after recrystallization) |
Note: Yields are highly dependent on the optimization of reaction conditions, particularly the regioselectivity of the methylation step.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Overcoming Challenges in Regioselective N-Alkylation of Indazole
Welcome to the technical support center for the regioselective N-alkylation of indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity and overall reaction success.
Question: My reaction is producing a mixture of N1 and N2 alkylated isomers with poor selectivity. How can I favor the N1 product?
Answer:
Achieving high selectivity for the N1-alkylated indazole, which is often the thermodynamically more stable isomer, typically requires conditions that allow for thermodynamic control.[1][2][3][4] Here are key strategies to enhance N1 selectivity:
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[2][3][4][5][6] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering its attack.[5]
-
Substituent Effects: Indazoles with substituents at the C3 position, such as carboxymethyl, tert-butyl, or carboxamide groups, strongly favor the formation of the N1-isomer when using the NaH/THF system.[2][3][4][5][6]
-
Thermodynamic Equilibration: In some cases, using specific electrophiles like α-halo carbonyls can lead to an equilibrium that favors the more stable N1-substituted product.[2][4]
Question: I need to synthesize the N2-alkylated indazole, but my reaction conditions are favoring the N1 isomer. What should I do?
Answer:
Selective synthesis of the N2-alkylated product often involves kinetic control or exploiting specific steric and electronic factors of the indazole substrate.[1][7] Consider the following approaches:
-
Steric Hindrance at N1: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.[1] For instance, indazoles with a 7-nitro or 7-carbomethoxy group have shown excellent N2 selectivity.[2][4][6][8]
-
Catalytic Methods:
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DIAD or DEAD) can sometimes favor the N2 isomer, although selectivity can be substrate-dependent.[1]
Question: My N-alkylation reaction has low yield or is not proceeding to completion. How can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete deprotonation, low reactivity of the alkylating agent, or suboptimal reaction conditions.[11] Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Indazole alkylation reactions, especially those using strong bases like NaH, are sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Base Strength and Equivalents: If deprotonation is incomplete, consider using a stronger base or increasing the equivalents of the base. For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous.
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[11] If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.
-
Temperature and Reaction Time: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but be aware that they can also affect regioselectivity.[4]
Question: I have obtained a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What are my options?
Answer:
The separation of N1 and N2 isomers can be challenging due to their similar polarities.[8] If optimizing the reaction for higher selectivity is not feasible, consider these strategies:
-
Chromatography Optimization: Experiment with different eluent systems and stationary phases (e.g., alumina instead of silica gel). Preparative TLC or HPLC may offer better resolution.
-
Derivatization: It may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation. The directing group would then need to be removed in a subsequent step.
-
Crystallization: Fractional crystallization can sometimes be effective in separating isomers if one is significantly less soluble or forms crystals more readily than the other.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control the regioselectivity of indazole N-alkylation?
A1: The regioselectivity is a delicate balance between several factors:
-
Steric Effects: Bulky substituents on the indazole ring or the alkylating agent can influence which nitrogen is more accessible.[1][3]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the indazole ring alter the nucleophilicity of the nitrogen atoms.[1][3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role in determining the reaction pathway.[3][12]
-
Thermodynamic vs. Kinetic Control: The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2 product can be favored under kinetically controlled conditions.[1][3]
Q2: Which tautomer of indazole is more stable?
A2: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer.[1][3][4][13]
Q3: Can I use weaker bases like potassium carbonate for indazole alkylation?
A3: Yes, weaker bases like potassium carbonate (K₂CO₃) are often used, typically in polar aprotic solvents like DMF.[1] However, these conditions are more likely to produce mixtures of N1 and N2 isomers, as they may not offer the same level of regiocontrol as systems like NaH/THF.[1]
Q4: Are there methods for the N-alkylation of indazoles that do not use alkyl halides?
A4: Yes, other electrophiles can be used. The Mitsunobu reaction utilizes alcohols as the alkyl source.[1] Another method involves the use of diazo compounds in the presence of an acid catalyst like TfOH for selective N2-alkylation.[9]
Quantitative Data Summary
The following table summarizes reported regioselectivities for the N-alkylation of various indazoles under different reaction conditions.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference(s) |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | [8] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [8] |
| 7-Carbomethoxy-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [8] |
| 1H-Indazole | Ethyl 2-diazoacetate | - (TfOH cat.) | DCE | 50 | 0:100 | [8] |
| 5-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | [8] |
Visual Diagrams
Signaling Pathways, Experimental Workflows, and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1H- and 2H-Indazole Isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the separation of 1H- and 2H-indazole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1H- and 2H-indazole isomers often challenging?
The synthesis of N-substituted indazoles can frequently lead to a mixture of 1H and 2H regioisomers.[1] This is because the indazole ring possesses two reactive nitrogen atoms, and alkylation or arylation reactions can occur at either the N-1 or N-2 position, often with poor selectivity.[2] The resulting isomers can have very similar physical properties, such as polarity and solubility, which makes their separation by standard techniques like chromatography and crystallization difficult.
Q2: What are the primary methods for separating 1H- and 2H-indazole isomers?
The most common methods for separating 1H- and 2H-indazole isomers are:
-
Column Chromatography: This is a widely used technique, though it can be challenging due to the similar polarities of the isomers.
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers in a specific solvent or solvent mixture.[2]
-
Chemical Derivatization: In some cases, the isomers can be converted into derivatives that are more easily separated. The original functionality can then be restored.
Q3: How can I avoid the need for separation altogether?
Regioselective synthesis is the most effective strategy to avoid the formation of isomeric mixtures. There are numerous modern synthetic methods designed to selectively produce either the 1H- or 2H-indazole isomer.[3][4][5] For example, the Cadogan reductive cyclization is effective for synthesizing 2H-indazoles, while other methods have been developed for the selective synthesis of 1H-indazoles.[3][6]
Q4: How can I confirm the identity of my separated isomers?
Spectroscopic techniques are essential for distinguishing between 1H- and 2H-indazole isomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose, as the chemical shifts of the protons and carbons in the indazole ring system are distinct for each isomer.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor separation of isomers by column chromatography | Inappropriate solvent system. | Screen a variety of solvent systems with different polarities. A shallow gradient elution may be necessary. |
| Co-elution of isomers. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a specialized chiral column if applicable.[8] | |
| Isomers do not crystallize from solution | The solution is not supersaturated. | Slowly evaporate the solvent or add an anti-solvent to induce crystallization.[9] |
| The concentration of the desired isomer is too low. | Enrich the mixture for the desired isomer using another technique (e.g., column chromatography) before attempting crystallization. | |
| Presence of impurities inhibiting crystallization. | Purify the isomeric mixture by a preliminary chromatographic step to remove baseline impurities. | |
| Both isomers crystallize out together | The solubilities of the isomers are too similar in the chosen solvent. | Experiment with a wide range of solvents and solvent mixtures to find a system where the solubility difference is maximized.[2] |
Data Presentation
Table 1: Comparison of Spectroscopic Data for 1H- and 2H-Indazole Derivatives
| Spectroscopic Technique | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Distinguishing Features |
| ¹H NMR | H-3 proton typically appears around 8.10 ppm. | H-3 proton is more deshielded and appears at a higher chemical shift (around 8.4 ppm).[1] | The chemical shift of the H-3 proton is a reliable indicator of the substitution pattern. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the pyrazole ring are distinct from the 2H-isomer. | The carbon chemical shifts, particularly for C-3 and C-7a, differ significantly from the 1H-isomer.[7] | ¹³C NMR is an excellent tool for unambiguous structural assignment.[7] |
| IR Spectroscopy | Characteristic N-H stretching band for unsubstituted 1H-indazole. | Absence of a prominent N-H stretching band in N-substituted 2H-indazoles. | Useful for unsubstituted indazoles. |
Table 2: Examples of Crystallization Solvents for Isomer Separation
| Isomer Mixture | Recrystallization Solvent | Outcome | Reference |
| 5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazole | Ethanol/Water | Separation of both isomers with >99% purity. | [2] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole and 5-amino-2-(2,2-dimethoxyethyl)-indazole | Tetrahydrofuran/Water | Separation of both isomers with >99% purity. | [2] |
Experimental Protocols
Protocol 1: Separation of Indazole Isomers by Column Chromatography
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Begin by testing a range of solvent systems with varying polarities on a thin-layer chromatography (TLC) plate. Common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.
-
The ideal solvent system will show a clear separation between the two isomer spots on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the mixture of indazole isomers in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating closely related isomers.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified isomer. The N-1 isomer is often the major product and may elute first.[7]
-
Protocol 2: Separation of Indazole Isomers by Fractional Crystallization
-
Solvent Screening:
-
Test the solubility of the isomeric mixture in a variety of solvents at both room temperature and elevated temperatures.
-
The ideal solvent is one in which one isomer is significantly more soluble than the other at a given temperature. A mixed solvent system can also be employed.[2]
-
-
Dissolution:
-
Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[10]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask.[10]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.
-
-
Isolation:
-
Once crystals have formed, cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Analysis:
-
Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., HPLC or NMR) to determine the efficiency of the separation.
-
Multiple recrystallization steps may be necessary to achieve high purity.
-
Visualizations
Caption: Decision workflow for obtaining pure indazole isomers.
Caption: General workflow for separation by column chromatography.
Caption: General workflow for separation by fractional crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. science.uct.ac.za [science.uct.ac.za]
Optimizing reaction conditions for indazole C-N and N-N bond formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing C-N and N-N bond formation in indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for forming the indazole core?
A1: The synthesis of the indazole core primarily follows two strategic bond formations:
-
C-N Bond Formation: This is a very common approach, often involving the cyclization of ortho-haloarylhydrazones or related precursors. Palladium- and copper-catalyzed intramolecular N-arylation reactions are frequently employed.[1]
-
N-N Bond Formation: This strategy involves creating the nitrogen-nitrogen bond to close the pyrazole ring. Methods like the Davis-Beirut reaction and oxidative or reductive cyclizations of appropriately substituted aniline derivatives are key examples.[2][3][4]
Q2: I am getting a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?
A2: The formation of N-1 versus N-2 substituted indazoles is a common challenge. The 1H-indazole is generally more thermodynamically stable.[5] Strategies to control regioselectivity include:
-
Choice of Base and Solvent: In N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like THF often favors the N-1 product.[5]
-
Reaction Conditions: For cyclization reactions, the choice of catalyst and reaction temperature can significantly influence the isomer ratio. Lowering the reaction temperature can sometimes improve selectivity.[6]
-
Protecting Groups: In some cases, a protecting group strategy can be employed to direct substitution to the desired nitrogen.
Q3: My palladium-catalyzed C-N coupling (Buchwald-Hartwig type) reaction is giving low yields. What should I check?
A3: Low yields in Buchwald-Hartwig amination for indazole synthesis can stem from several factors. Here's a troubleshooting workflow to consider:
-
Reagent Quality: Ensure your solvent is anhydrous and thoroughly deoxygenated. The amine and aryl halide starting materials must be pure.
-
Catalyst System: The choice of palladium precatalyst and ligand is crucial. For challenging substrates, bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or t-BuXPhos are often effective.[7] Using a preformed palladium precatalyst can give more reproducible results than generating the active catalyst in situ.[7]
-
Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7] Weaker bases like potassium carbonate are generally less effective for this transformation.[7]
-
Reaction Temperature: Typically, these reactions require heating (80-110 °C).[7] Ensure your reaction is reaching and maintaining the target temperature.
Q4: What are common side reactions in indazole synthesis?
A4: Besides isomeric mixtures, other common side reactions include the formation of hydrazones, dimeric impurities, and indazolones, depending on the synthetic route.[5] In reactions involving amide bond formation, such as with indazole-3-carboxylic acid, N-acylurea formation can be a problematic side reaction when using carbodiimide coupling reagents.[6]
Troubleshooting Guides
Issue 1: Poor Yield in Copper-Catalyzed Intramolecular C-N Cyclization of o-Haloarylhydrazones
This is a common method for synthesizing 1H-indazoles. If you are experiencing low yields, consider the following:
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the copper(I) source (e.g., CuI, Cu₂O) has not been oxidized. Using freshly purchased or properly stored catalyst is recommended.
-
Optimize the Base: The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly used, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective depending on the substrate.
-
Screen Solvents: Solvents like DMF, DMSO, toluene, or dioxane are often used. The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.[8]
-
Add a Ligand: While some copper-catalyzed reactions are ligand-free, the addition of a ligand like L-proline or a phenanthroline derivative can often improve yields and reaction rates.
-
Check Reaction Temperature: These reactions often require elevated temperatures (e.g., 100-140 °C). Ensure consistent and adequate heating.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Cu-catalyzed C-N cyclization.
Issue 2: Failure of N-N Bond Formation via Oxidative Cyclization
For methods involving the oxidative cyclization of 2-aminomethyl-phenylamines, failure to form the desired indazole can be due to several factors.
-
Troubleshooting Steps:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. A common system is ammonium molybdate with hydrogen peroxide.[2][4] Ensure the H₂O₂ is not from an old stock and is at the correct concentration.
-
Catalyst Loading: The amount of catalyst (e.g., (NH₄)₂MoO₄) should be optimized. Typically, one equivalent is used.[2]
-
Reaction Temperature: These reactions are often run at room temperature.[4] Deviating from this may not improve the yield.
-
pH of the Reaction Mixture: The pH can influence the reactivity of the amine nucleophile. Ensure proper workup conditions, including neutralization.[2]
-
Substrate Electronics: Electron-withdrawing groups on the aromatic ring can disfavor the cyclization, leading to lower yields.[2]
-
-
Signaling Pathway for N-N Bond Formation:
Caption: Proposed mechanism for oxidative N-N bond formation.
Data Presentation: Comparison of Reaction Conditions
Table 1: Palladium-Catalyzed C-N Coupling for 1-Aryl-1H-Indazole Synthesis
| Parameter | Condition 1 | Condition 2 | Reference |
| Pd Source | Pd₂(dba)₃ | BrettPhos Pd G3 | [7] |
| Ligand | BINAP | BrettPhos | [7][9] |
| Base | NaOtBu | LiHMDS | [7][9] |
| Solvent | Toluene | Dioxane | [7][9] |
| Temperature | 80 °C | 110 °C | [7][9] |
| Typical Yield | Good to Excellent | Good to Excellent | [7][9] |
Table 2: Copper-Catalyzed C-N Cyclization for 1H-Indazole Synthesis
| Parameter | Condition 1 | Condition 2 | Reference |
| Cu Source | CuI | Cu₂O | [10] |
| Ligand | L-proline | None | [10] |
| Base | K₂CO₃ | Cs₂CO₃ | [10] |
| Solvent | DMSO | DMF | [10] |
| Temperature | 110 °C | 120 °C | [10] |
| Typical Yield | Good | Moderate to Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-N Coupling of 5-Bromoindazole
This protocol is adapted from methodologies described for Buchwald-Hartwig amination.[7][9]
-
Reaction Setup: In an inert atmosphere glovebox, add the 5-bromoindazole (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.
-
Addition of Reagents: Add the amine coupling partner (1.2 equiv.). Then add anhydrous, deoxygenated toluene or dioxane to achieve a concentration of 0.1-0.2 M.
-
Initiation: Add the base (e.g., LiHMDS solution, 1.5-2.0 equiv.) dropwise to the stirred mixture.
-
Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Oxidative N-N Bond Formation
This protocol is based on the synthesis of indazoles from 2-aminomethyl-phenylamines.[2][4]
-
Reaction Setup: To a solution of the 2-aminomethyl-phenylamine substrate (1.0 equiv.) in methanol (0.3 M) at 0 °C, add ammonium molybdate (1.0 equiv.).
-
Addition of Oxidant: Add aqueous hydrogen peroxide (30%, 10.0 equiv.) to the mixture.
-
Reaction: Stir the mixture for a minimum of 1 hour, or until the reaction is complete as monitored by HPLC-MS, allowing it to warm to room temperature. Reaction times can range from 1 to 24 hours.
-
Quenching: After completion, cool the reaction mixture to 0 °C and quench with an aqueous 10% sodium thiosulfate (Na₂S₂O₃) solution.
-
Workup: Dilute the mixture with water and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product using preparative chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor selectivity in functionalizing the indazole ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the indazole scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to achieving regioselectivity in the functionalization of the indazole ring.
Frequently Asked Questions (FAQs)
N-Alkylation: Controlling N-1 vs. N-2 Selectivity
Q1: My indazole N-alkylation is yielding a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 product?
A1: Achieving high N-1 selectivity typically involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable.[1][2] The choice of base and solvent is a critical factor.[3] The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N-1 position.[1][4] This is attributed to the sodium cation potentially coordinating with the N-2 atom and a substituent at the C-3 position, which sterically hinders alkylation at N-2.[3]
Substituents on the indazole ring also play a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N-1 regioselectivity with the NaH/THF system.[4][5]
Q2: What conditions favor the formation of the N-2 alkylated indazole?
A2: N-2 selectivity can often be achieved under conditions that favor kinetic control or by using specific catalytic systems.[6] One effective method is the Mitsunobu reaction.[2][7] For example, the reaction of indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD can show a strong preference for the N-2 isomer.[2][6]
Additionally, acidic conditions can promote N-2 alkylation. A highly selective method involves using diazo compounds with a catalytic amount of triflic acid (TfOH), which can afford N-2 alkylated products with excellent regioselectivity (N-2/N-1 up to 100:0).[8][9] Furthermore, the presence of sterically demanding or electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, can hinder N-1 accessibility and direct alkylation to the N-2 position.[1][4]
Q3: How do different bases and solvents affect the N-1/N-2 ratio in N-alkylation?
A3: The selection of the base and solvent system is paramount in controlling the regiochemical outcome of indazole N-alkylation. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor N-1 alkylation, while weaker bases in polar aprotic solvents often lead to mixtures of isomers.[6][10]
Data Presentation: Effect of Reaction Conditions on Indazole N-Alkylation
The following tables summarize the impact of different bases, solvents, and indazole substituents on the N-1:N-2 product ratio.
Table 1: Influence of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Time (h) | Conversion (%) | N-1:N-2 Ratio |
|---|---|---|---|---|---|
| 1 | Cs₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 |
| 2 | K₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 |
| 3 | Na₂CO₃ (2.0) | DMF | 18 | 34 | 1.5:1 |
| 4 | NaH (1.2) | THF | 2 | 100 | >99:1 |
| 5 | NaHMDS (1.2) | THF | 2 | 100 | 13.4:1 |
| 6 | KHMDS (1.2) | THF | 2 | 100 | 11.2:1 |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[11]
Table 2: Impact of Indazole Substituents on Regioselectivity using NaH in THF
| Entry | Indazole Substituent | Alkylating Agent | N-1:N-2 Ratio |
|---|---|---|---|
| 1 | 3-CO₂Me | n-pentyl bromide | >99:1 |
| 2 | 3-tert-butyl | n-pentyl bromide | >99:1 |
| 3 | 3-NO₂ | n-pentyl bromide | 19:1 |
| 4 | 5-NO₂ | n-pentyl bromide | 1:1.2 |
| 5 | 7-NO₂ | n-pentyl bromide | 1:24 |
| 6 | 7-CO₂Me | n-pentyl bromide | 1:24 |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[11]
Mandatory Visualization: Decision Workflow for N-Alkylation
Caption: Decision workflow for controlling N-1/N-2 regioselectivity in indazole alkylation.
Halogenation of the Indazole Ring
Q4: I need to selectively halogenate my indazole. What methods are available for C-3, C-5, and C-7 halogenation?
A4: Regioselective halogenation of the indazole ring is crucial for subsequent cross-coupling reactions.
-
C-3 Halogenation: The C-3 position is often the most reactive towards electrophilic halogenation.[12]
-
Iodination: Treatment of unprotected indazoles with iodine (I₂) and a base like potassium hydroxide (KOH) in a polar solvent such as DMF can provide 3-iodoindazoles in good yields.[12]
-
Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the C-3 position in various solvents like acetonitrile or chloroform.[12]
-
-
Halogenation of 2H-Indazoles: A metal-free method for the halogenation of 2-substituted 2H-indazoles using N-halosuccinimides (NBS or NCS) has been developed.[13][14] By adjusting the reaction conditions (e.g., solvent, temperature, and equivalents of the halogenating agent), mono-, poly-, and even hetero-halogenated products can be obtained with high selectivity.[13][14] For instance, mono-bromination can be achieved with high yield by reacting a 2-phenyl-2H-indazole with NBS in ethanol at 50°C.[14]
C-H Functionalization
Q5: How can I achieve regioselective C-H functionalization on the benzene portion of the indazole ring?
A5: Regioselective C-H functionalization often requires the use of a directing group to guide a metal catalyst to a specific C-H bond.[15]
-
Directing Groups: For indazoles, the pyrazole nitrogen can act as a directing group.[15] Additionally, a functional group installed on the indazole nitrogen can direct C-H activation. For instance, in 2-aryl-2H-indazoles, the indazole itself can direct the ortho-functionalization of the 2-aryl ring.[16]
-
Troubleshooting Poor Selectivity: If you are observing a mixture of isomers or functionalization at an undesired position, consider the following:
-
Choice of Directing Group: The coordinating ability of the directing group is crucial. A strongly coordinating group can override the intrinsic reactivity of the indazole ring.
-
Catalyst and Ligand: The choice of metal catalyst (e.g., Pd, Rh, Ru) and the ligands can significantly influence the regioselectivity.[15][16] Experiment with different catalyst/ligand combinations.
-
Reaction Conditions: Temperature, solvent, and additives can all impact the selectivity of C-H functionalization reactions.
-
Separation of Regioisomers
Q6: My reaction produced an inseparable mixture of N-1 and N-2 isomers on TLC. What can I do?
A6: When achieving complete regioselectivity is not possible, efficient separation of the isomers is necessary.
-
Column Chromatography: This is the most common method for separating N-1 and N-2 isomers.[17]
-
Troubleshooting Poor Separation:
-
Optimize the Solvent System: If the spots are too close on TLC, systematically screen different solvent systems. Try mixtures of solvents with different polarities and properties (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate).
-
Change the Stationary Phase: If silica gel (which is slightly acidic) does not provide adequate separation, consider using neutral or basic alumina, or even reverse-phase silica.[17]
-
Dry Loading: If your compound has poor solubility in the eluent, dry-loading the sample onto silica gel before loading it onto the column can improve resolution.[18]
-
-
-
Recrystallization: In some cases, if the isomers have different solubilities in a particular solvent system, recrystallization can be an effective method for purification.[1]
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation using NaH/THF [6][19]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required, monitoring for completion by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-2 Selective Alkylation via Mitsunobu Reaction [6][7]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired N-2 alkylated indazole from triphenylphosphine oxide and other byproducts.
Mandatory Visualization: Experimental Workflow for Indazole N-Alkylation
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. pure.mpg.de [pure.mpg.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. soc.chim.it [soc.chim.it]
- 13. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Indazole Carboxylic Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude indazole carboxylic acid products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude indazole carboxylic acid?
A1: The two most effective and widely used methods for the purification of crude indazole carboxylic acid are recrystallization and column chromatography.[1] The choice between these methods often depends on the impurity profile, the quantity of the crude product, and the desired final purity.
Q2: What are the likely impurities I might encounter in my crude indazole carboxylic acid product?
A2: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis.[1] For instance, if the indazole carboxylic acid was synthesized via a coupling reaction, residual coupling reagents may be present.[1] Other potential impurities include related indazole derivatives if the starting materials were not pure.
Q3: How can I assess the purity of my indazole carboxylic acid after purification?
A3: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for a quantitative analysis of purity.[2] A sharp melting point range is also a strong indicator of high purity, whereas a broad melting point range suggests the presence of impurities.[1]
Purification Workflow
Caption: A typical purification workflow for crude indazole carboxylic acid.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Purified Product | - The chosen solvent is too effective at dissolving the compound, even at low temperatures. - Too much solvent was used in the initial dissolution step.[3] | - Re-evaluate the solvent system. The ideal solvent should have high solubility at elevated temperatures and low solubility at room temperature.[1] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - The presence of significant impurities is depressing the melting point. | - Choose a solvent with a lower boiling point. - Add a small amount of a solvent in which the compound is more soluble to keep it in solution at a lower temperature.[3] - Consider a preliminary purification step, such as an extraction, to remove major impurities. |
| Broad Melting Point of Purified Product | - The presence of residual solvent. - Incomplete removal of impurities. | - Ensure the crystals are thoroughly dried under vacuum. - A second recrystallization may be necessary to achieve higher purity. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - The solvent system (eluent) does not have the optimal polarity. | - Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (an Rf value of 0.2-0.4 for the desired compound is often a good target).[1] - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The Compound is Not Eluting from the Column | - The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase. | - Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1] |
| The Compound Elutes too Quickly (with the Solvent Front) | - The eluent is too polar. | - Decrease the polarity of the eluent. For instance, increase the proportion of the non-polar solvent in your mixture. |
| Streaking or Tailing of Bands on the Column | - The sample was overloaded on the column. - The compound has low solubility in the eluent. - The compound is interacting too strongly with the stationary phase (e.g., acidic compounds on silica gel). | - Use a larger column or reduce the amount of sample loaded. - Load the sample dissolved in a minimal amount of a slightly more polar solvent. - Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds, to improve the peak shape. |
Quantitative Data Summary
The following tables provide a summary of typical yields and purity levels that can be expected from the purification of indazole carboxylic acid derivatives.
Table 1: Purity and Yield after Column Chromatography
| Starting Material | Eluent System | Purity | Yield | Reference |
| Crude 1H-indazole-3-carboxylic acid derivative | Ethyl acetate/Petroleum ether (1:2) | - | 79% | [5] |
| Crude 1H-indazole-3-carboxylic acid derivative | Ethyl acetate/Petroleum ether (1:2) | - | 65% | [5] |
| Crude 1H-indazole-3-carboxylic acid ethyl ester | Hexanes/Ethyl acetate (3:1 to 1:3) | - | 82% | [6] |
| Crude 1H-indazole-3-carboxamide derivatives | Methanol/Chloroform (0-5%) | - | - | [7] |
Table 2: Purity and Yield after Recrystallization
| Starting Material | Recrystallization Solvent(s) | Purity | Yield | Reference |
| Crude 1-methylindazole-3-carboxylic acid | Methanol/Water (3:7) | >99% (HPLC) | 85.6% | [8] |
| Crude indazole-3-carboxylic acid | Dichloromethane | Pure Form B | 76% | [9] |
| General | Ethanol, Methanol, Acetic Acid, Water | - | - | [5] |
Experimental Protocols
Protocol 1: Recrystallization of Indazole Carboxylic Acid
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude indazole carboxylic acid in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) at room temperature and upon heating.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography of Indazole Carboxylic Acid
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation of the indazole carboxylic acid from its impurities. A common starting point is a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate).[5]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into a glass column. Allow the silica to settle, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified indazole carboxylic acid.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Navigating the Complexities of Indazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed to provide direct, actionable advice for the common challenges and side reactions encountered during your experimental work. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity in N-Alkylation - A Mixture of N-1 and N-2 Isomers
Q1: My N-alkylation of a substituted indazole is yielding a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
A1: The formation of both N-1 and N-2 alkylated regioisomers is a frequent challenge in indazole synthesis due to the annular tautomerism of the indazole ring.[1][2] The ratio of these isomers is highly dependent on reaction conditions.[3] The 1H-tautomer is generally more thermodynamically stable.[1][2]
Troubleshooting Steps:
-
Choice of Base and Solvent: This is a critical factor. For preferential N-1 alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method.[1][4][5][6] Conversely, conditions for selective N-2 alkylation are less common, but the Mitsunobu reaction can favor the N-2 isomer.[1][5]
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N-2 position, thus favoring N-1 alkylation.[1][3]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2) at the C7-position can direct alkylation towards the N-2 position.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation reaction.[3]
Below is a workflow to guide your decision-making process for controlling N-1/N-2 regioselectivity.
Q2: How can I separate the N-1 and N-2 isomers once they are formed?
A2: If a mixture of isomers is obtained, separation is often achievable through chromatographic techniques. The N-1 and N-2 isomers typically exhibit different polarities, allowing for separation by flash column chromatography on silica gel.[3] Recrystallization using a mixed solvent system can also be an effective method for isolating a single, high-purity isomer. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations.[4]
Issue 2: Formation of Dimeric and Hydrazone Impurities
Q: During the synthesis of the indazole core, I am observing significant amounts of dimeric and hydrazone byproducts. What are the likely causes and how can I prevent this?
A: The formation of dimers and hydrazones is a common side reaction, particularly in syntheses that involve hydrazine and carbonyl compounds, such as the treatment of salicylaldehyde with hydrazine hydrochloride.[7] These side reactions are often promoted by elevated temperatures.
Troubleshooting Steps:
-
Control of Reaction Temperature: Maintaining a lower and consistent reaction temperature can help minimize the rates of these side reactions.
-
Stoichiometry of Reactants: Carefully controlling the stoichiometry of the hydrazine reactant can be crucial. An excess of the carbonyl compound may lead to increased hydrazone formation.
-
Choice of Solvent: The reaction medium can influence the formation of byproducts. While aprotic solvents like DMSO and DMF have been reported to give higher yields in some cases, they might also facilitate side reactions.[7] Experimenting with different solvents may be necessary.
-
pH Control: The acidity of the reaction medium can play a role. For instance, using acetic acid or hydrochloric acid as a medium has been noted.[7] Optimizing the pH might suppress the formation of certain byproducts.
Issue 3: Unwanted Byproducts in Halogenation Reactions
Q: My chlorination reaction on the indazole ring is producing a mixture of mono- and di-chlorinated products, and the regioselectivity is poor. How can I achieve selective monochlorination?
A: Over-halogenation and poor regioselectivity are common issues in the electrophilic aromatic substitution of indazoles.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the chlorinating agent (e.g., N-chlorosuccinimide - NCS). Using a slight excess of the indazole substrate can help minimize over-chlorination.[8]
-
Reaction Temperature: Maintain a lower reaction temperature. As electrophilic aromatic substitution is exothermic, lower temperatures can help control the reaction rate and improve selectivity.[8]
-
Slow Addition of Reagent: Add the chlorinating agent portion-wise or as a solution via slow addition (e.g., using a syringe pump). This maintains a low concentration of the electrophile, reducing the likelihood of multiple halogenations on the same molecule.[8]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent. Less polar solvents may decrease the reaction rate and improve selectivity.[8]
-
Protecting Groups: Employing a protecting group on one of the nitrogen atoms (N1 or N2) can be an effective strategy to direct the chlorination to specific positions on the benzene ring.[8]
Quantitative Data Summary
The following table summarizes the influence of various reaction conditions on the N-1/N-2 regioselectivity of indazole alkylation.
| C3-Substituent | Alkylating Agent | Base/Solvent | Temperature (°C) | N-1:N-2 Ratio | Reference |
| -COOCH3 | n-pentyl bromide | NaH / THF | 50 | >99:1 | [5][6] |
| -C(CH3)3 | n-pentyl bromide | NaH / THF | Room Temp | >99:1 | [5][6] |
| -COCH3 | n-pentyl bromide | NaH / THF | Room Temp | >99:1 | [5][6] |
| -CONH2 | n-pentyl bromide | NaH / THF | Room Temp | >99:1 | [5][6] |
| -COOCH3 | n-pentanol | Mitsunobu (DEAD, PPh3) / THF | 50 | 1:2.5 | [5] |
| 5-bromo-3-carboxylate | methyl iodide | K2CO3 / DMF | Room Temp | 44:40 (yields) | [2] |
Key Experimental Protocols
Protocol 1: Selective N-1 Alkylation of Indazole
This protocol is adapted for the selective N-1 alkylation of a substituted 1H-indazole using sodium hydride.
Materials:
-
Substituted 1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., alkyl bromide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.[1]
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[1]
-
Add the corresponding alkyl halide (1.2 eq) to the mixture.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1]
Protocol 2: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol describes a general procedure for the synthesis of 2H-indazoles.
Materials:
-
o-Nitrobenzylamine derivative
-
Base (e.g., KOH)
-
Alcoholic solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent.
-
Add a solution of a base, such as potassium hydroxide, to the mixture.
-
Heat the reaction mixture. The reaction involves the in-situ generation of a reactive nitroso imine intermediate which then undergoes an N-N bond-forming heterocyclization.[9]
-
Monitor the reaction for the formation of the 2H-indazole product.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the product using appropriate techniques such as column chromatography or recrystallization.
Note: The Davis-Beirut reaction can be sensitive to the substrate and reaction conditions. For instance, the use of anilines as the amine component can lead to lower efficiency.[9]
Below is a simplified representation of the Davis-Beirut reaction pathway.
This technical support guide provides a starting point for troubleshooting common issues in indazole synthesis. For more specific challenges, further optimization of the reaction conditions may be necessary. Always consult relevant literature and safety data sheets before conducting any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2H-Indazole Compounds
Welcome to the Technical Support Center for the synthesis and scale-up of 2H-indazole compounds for preclinical studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2H-indazole compounds suitable for preclinical studies?
A1: Several robust methods are available for the synthesis of 2H-indazoles. For preclinical scale-up, the most relevant are often one-pot procedures that offer operational simplicity and good yields. Key methods include:
-
One-Pot Three-Component Reactions: These reactions typically involve a 2-halo-benzaldehyde (bromo or chloro), a primary amine, and a source of azide (like sodium azide), often catalyzed by a copper source. This method is advantageous due to its use of readily available starting materials.[1][2][3][4][5]
-
Cadogan Reductive Cyclization: This involves the condensation of an o-nitrobenzaldehyde with an amine to form an imine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine. This one-pot method is known for its mild conditions and efficiency.[6][7]
-
[3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes provides a rapid and efficient route to 2H-indazoles with good to excellent yields under mild conditions.[4]
-
Palladium-Catalyzed Intramolecular Amination: This method can provide regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available starting materials.[1][3]
Q2: What is the primary challenge in synthesizing 2H-indazoles, and how can it be addressed?
A2: The principal challenge is controlling regioselectivity. The indazole core has two nitrogen atoms where substitution can occur, leading to the formation of both 2H- and the thermodynamically more stable 1H-indazole isomers.[8][9] Achieving a high yield of the desired 2H-isomer is critical. Strategies to control regioselectivity include:
-
Careful selection of reaction conditions: The choice of base, solvent, and temperature can significantly influence the ratio of 1H to 2H products.[8][10][11][12] For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product, while different conditions might favor the N2-isomer.[8][10][11]
-
Steric and electronic effects of substituents: The nature and position of substituents on the indazole ring or the starting materials can direct the reaction to favor the 2H-isomer.[8][10][11]
-
Post-synthesis purification: If a mixture of isomers is formed, purification methods like recrystallization can be employed to isolate the desired 2H-indazole.[8][13]
Q3: Column chromatography is not ideal for large-scale purification. What are the recommended scalable methods for purifying 2H-indazole compounds?
A3: For preclinical and larger-scale production, recrystallization is the preferred method for purifying 2H-indazole compounds, especially for separating them from 1H-isomers.[8][13] The key is to find a suitable solvent or solvent system where the solubility of the isomers differs significantly. Mixed solvent systems, such as combinations of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water, have been shown to be effective for separating indazole isomers with high purity.[13]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2H-Indazole Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Some reactions, like the Cadogan cyclization, may proceed efficiently at moderate temperatures (e.g., 80 °C), while others may require higher temperatures.[6] | An increase in the reaction rate and conversion to the desired product. |
| Incorrect Choice of Base or Solvent | The polarity of the solvent and the nature of the base can significantly impact the reaction outcome. For N-alkylation, an aprotic solvent like THF with NaH may favor one isomer, while other combinations may be needed for different synthetic routes.[8][10][11] | Improved yield and regioselectivity of the 2H-indazole. |
| Catalyst Inactivity (for catalyzed reactions) | If using a copper or palladium catalyst, ensure it is not poisoned. Consider using fresh catalyst or a different catalyst loading. For heterogeneous catalysts, ensure proper activation and dispersion.[5][14] | Restoration of catalytic activity and improved reaction yield. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or a controlled increase in temperature. | Drive the reaction to completion and increase the yield of the crude product. |
Issue 2: Formation of a Mixture of 1H- and 2H-Indazole Isomers
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Lack of Regiocontrol in the Synthetic Method | Modify the reaction conditions to favor the 2H-isomer. This can involve changing the solvent, base, or temperature. The interplay of kinetic and thermodynamic control can be influenced by these parameters.[12] | A shift in the product ratio to favor the desired 2H-indazole. |
| Unfavorable Steric or Electronic Effects | If the substituents on your starting materials disfavor the formation of the 2H-isomer, you may need to consider an alternative synthetic strategy or a protecting group approach to direct the regioselectivity. | Improved regioselectivity towards the 2H-isomer. |
| Co-crystallization of Isomers | If the isomers are difficult to separate by recrystallization, a different solvent system should be screened. A two-solvent recrystallization approach can be effective.[15] | Successful separation of the 2H-indazole from the 1H-isomer. |
Issue 3: Presence of Other Impurities (e.g., starting materials, side-products)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction or Side Reactions | Optimize reaction conditions (temperature, time, stoichiometry of reagents) to minimize side product formation. For example, in some syntheses, side reactions like hydrazone and dimer formation can occur at elevated temperatures.[9] | A cleaner crude product with a higher percentage of the desired 2H-indazole. |
| Ineffective Purification | Develop a robust recrystallization protocol. This involves screening various solvents and solvent mixtures to find a system that effectively removes the specific impurities present.[16][17][18] | A final product with purity greater than 99%. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-2H-indazoles via Cadogan Reductive Cyclization
This protocol is adapted from a mild and efficient one-pot synthesis of 2H-indazoles.[6]
-
Condensation: In a reaction vessel, combine the o-nitrobenzaldehyde (1.0 eq) and the desired aniline (1.1 eq) in isopropanol (i-PrOH).
-
Heat the mixture to 80 °C and stir for 1-2 hours to form the o-imino-nitrobenzene intermediate.
-
Reductive Cyclization: To the reaction mixture, add tri-n-butylphosphine (1.5 eq).
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2H-indazole.
Protocol 2: Large-Scale Purification of 2H-Indazole Isomers by Recrystallization
This protocol provides a general guideline for separating 1H- and 2H-indazole isomers based on methods described for substituted indazoles.[8][13]
-
Solvent Screening: In small-scale experiments, screen various mixed solvent systems to identify one that provides good separation. Common systems include acetone/water, ethanol/water, and THF/water in ratios ranging from 3:1 to 2:5.[13]
-
Dissolution: In a suitably sized reactor, add the crude mixture of indazole isomers and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of one isomer. The cooling rate can influence crystal size and purity.
-
Isolation: Filter the crystallized product and wash the filter cake with a small amount of the cold solvent mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Analysis: Analyze the purity of the isolated isomer and the mother liquor by HPLC or NMR to determine the efficiency of the separation.
Signaling Pathway and Experimental Workflow Diagrams
Many 2H-indazole derivatives under preclinical investigation act as kinase inhibitors. Below are diagrams of relevant signaling pathways and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and preclinical evaluation of 2H-indazole compounds.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating Ligand-Free Indazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in ligand-free, sustainable indazole synthesis. The information is designed to address specific experimental challenges and offer practical solutions to optimize reaction outcomes.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges in ligand-free indazole synthesis?
A1: The primary challenges in ligand-free indazole synthesis include controlling regioselectivity between the N1 and N2 positions of the indazole ring, minimizing the formation of side products like hydrazones and dimers, and achieving high yields with challenging substrates.[1][2] The choice of catalyst (copper or palladium), base, and solvent plays a critical role in overcoming these issues.[3][4]
Q2: How can I improve the regioselectivity for the desired 1H- or 2H-indazole isomer?
A2: Regioselectivity is a common hurdle. For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the thermodynamically more stable 1H-indazole.[1] Conversely, to obtain the 2H-indazole, which is often the kinetic product, altering the electronic properties of the substrate or using acidic conditions can be effective.[2] The interplay of steric and electronic effects of substituents on the indazole ring also significantly influences the N1 versus N2 selectivity.[2]
Q3: My reaction is sluggish or gives low yields. What are the first troubleshooting steps?
A3: Low reactivity can often be attributed to the catalyst, base, or reaction temperature. First, ensure the catalyst is active and not poisoned. For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, CuBr, CuCl) can impact yields.[3] Second, the base is crucial; stronger bases are often required, but their compatibility with your substrate's functional groups must be considered. Finally, increasing the reaction temperature can enhance the reaction rate, but be mindful of potential side reactions or decomposition at elevated temperatures.[3][4]
Q4: What are common side products and how can their formation be minimized?
A4: Besides the undesired regioisomer, common side products include unreacted starting materials, hydrazones, and various dimeric impurities.[1] Optimizing the stoichiometry of reactants is a key first step. Careful control of the reaction temperature and time is also critical, as prolonged reaction times or excessive heat can lead to byproduct formation. In some cases, the choice of solvent can influence the solubility of intermediates and affect the product distribution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of catalyst. Consider a brief pre-activation step if applicable. |
| Inappropriate base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The strength and nature of the base are critical. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Poor solvent choice | Test different solvents. Aprotic polar solvents like DMF or DMSO are commonly used.[3] | |
| Poor Regioselectivity (Mixture of 1H and 2H isomers) | Thermodynamic vs. kinetic control | For the 1H-isomer (thermodynamic), use a strong base like NaH in THF. For the 2H-isomer (kinetic), consider milder bases or acidic conditions.[1][2] |
| Steric hindrance | Bulky substituents on the starting materials can influence which nitrogen is more accessible for reaction. | |
| Formation of Significant Side Products | Incorrect stoichiometry | Carefully control the molar ratios of your reactants and catalyst. |
| Reaction time/temperature | Optimize reaction time and temperature to maximize product formation and minimize decomposition or side reactions. Monitor the reaction progress using TLC or LC-MS. | |
| Presence of oxygen | For air-sensitive reactions, ensure proper inert atmosphere techniques (e.g., using nitrogen or argon). |
Experimental Protocols & Data
Ligand-Free Copper-Catalyzed N-Arylation of Indazole
This protocol describes a simple and efficient ligand-free method for the C-N cross-coupling of indazole with aryl bromides.[3]
Experimental Workflow:
Caption: Workflow for ligand-free Cu-catalyzed N-arylation.
Detailed Methodology:
-
To a reaction vessel, add indazole (1.0 mmol), the corresponding aryl bromide (1.2 mmol), copper(I) iodide (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol, 2 equiv.).
-
Add dimethylformamide (DMF, 3 mL) as the solvent.
-
Seal the vessel and stir the reaction mixture at 130 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated indazole.
Optimization of Reaction Conditions:
| Entry | Copper Source (20 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | K₃PO₄ | DMF | 130 | 87 |
| 2 | CuBr | K₃PO₄ | DMF | 130 | 64 |
| 3 | CuCl | K₃PO₄ | DMF | 130 | 61 |
| 4 | Cu₂O | K₃PO₄ | DMF | 130 | 55 |
| 5 | CuO | K₃PO₄ | DMF | 130 | 48 |
| 6 | CuI | K₂CO₃ | DMF | 130 | 72 |
| 7 | CuI | Cs₂CO₃ | DMF | 130 | 81 |
| 8 | CuI | K₃PO₄ | DMSO | 130 | 75 |
| 9 | CuI | K₃PO₄ | Toluene | 130 | 42 |
Data summarized from a study on the N-arylation of indazole with bromobenzene.[3]
Ligand-Free Palladium-Catalyzed Intramolecular C-H Amination
This method provides a route to 1H-indazoles from aminohydrazones via an intramolecular ligand-free palladium-catalyzed C-H amination reaction.[5]
Reaction Pathway:
Caption: Pathway for Pd-catalyzed intramolecular C-H amination.
Detailed Methodology:
-
In a sealed tube, dissolve the substituted aminohydrazone (0.5 mmol) in a suitable solvent (e.g., toluene or dioxane).
-
Add palladium(II) acetate (Pd(OAc)₂, 5-10 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equiv.).
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the 1H-indazole.
Substrate Scope and Yields:
| Substrate | Product Yield (%) |
| Phenyl-substituted aminohydrazone | 75-85 |
| Electron-donating group on phenyl ring | 80-90 |
| Electron-withdrawing group on phenyl ring | 65-75 |
Representative yields from various studies on intramolecular C-H amination.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Direct C-H Functionalization of 2H-Indazoles
Welcome to the technical support center for the method refinement of direct C-H functionalization of 2H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for direct C-H functionalization on the 2H-indazole core?
A1: The two most common sites for direct C-H functionalization are the C3-position of the indazole ring and the ortho-C-H bond of a C2-aryl substituent. The regioselectivity is typically dictated by the reaction conditions, including the choice of catalyst, directing group, and oxidant.
Q2: My reaction is showing low to no conversion. What are the potential causes?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The transition metal catalyst (e.g., Rh, Pd) may be poisoned, particularly if your substrate or reagents contain strongly coordinating heteroatoms.[1]
-
Inadequate Reaction Conditions: The temperature, reaction time, or atmosphere (e.g., inert vs. air) may not be optimal for the specific transformation.
-
Poor Substrate Reactivity: Electron-withdrawing groups on the 2H-indazole or coupling partner can decrease reactivity.
-
Reagent Decomposition: The oxidant or other additives may have decomposed.
Q3: I am observing a mixture of regioisomers (e.g., C3- and C7-functionalization). How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge. To favor a specific isomer, consider the following:
-
Directing Group Strategy: For ortho-functionalization of a 2-aryl group, the choice of directing group is crucial. The azo functional group, for instance, can direct ortho C-H activation.[2]
-
Catalyst and Ligand Choice: Different metal catalysts and ligands exhibit varying selectivities. For instance, Rh(III) catalysts are often used for ortho-functionalization, while some palladium systems can favor C3-functionalization.[3][4]
-
Reaction Kinetics vs. Thermodynamics: Adjusting the reaction temperature and time can sometimes favor the formation of the thermodynamically more stable product.
Q4: How can I minimize the formation of homocoupling byproducts?
A4: Homocoupling of the 2H-indazole or the coupling partner is a frequent side reaction. To minimize this:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes suppress the homocoupling of the other.
-
Slow Addition: The slow addition of a limiting reagent can help maintain a low concentration of the reactive intermediate, thereby reducing the rate of homocoupling.
-
Choice of Oxidant: The nature and amount of the oxidant can significantly influence byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation by coordinating heteroatoms.[1] | Use a pre-catalyst that is less sensitive or employ additives that can mitigate catalyst poisoning. N-methoxy amide directing groups can promote the in situ generation of the active catalyst, avoiding interference from heteroatoms.[1] |
| Sub-optimal reaction temperature. | Perform a temperature screen to identify the optimal reaction temperature for your specific substrate. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. | |
| Poor quality of reagents or solvents. | Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction. | |
| Poor Regioselectivity | Steric hindrance at the target C-H bond. | For sterically hindered substrates, consider using a less bulky catalyst or directing group.[2] |
| Electronic effects of substituents. | The electronic nature of substituents on the 2H-indazole can influence regioselectivity. Electron-donating groups can activate certain positions.[2] | |
| Inappropriate catalyst or ligand. | Screen different catalysts and ligands. For example, Rh(III) catalysts are often effective for ortho-functionalization of 2-aryl-2H-indazoles.[2][3] | |
| Formation of Multiple Products | Competing reaction pathways. | Modify the reaction conditions (e.g., solvent, temperature, additives) to favor the desired pathway. For example, in some Rh(III)-catalyzed reactions, the choice of silver salt additive can influence the outcome.[2] |
| Substrate decomposition. | Lower the reaction temperature or use a milder oxidant to prevent substrate degradation. | |
| Reaction Stalls | Product inhibition. | If the product coordinates to the catalyst more strongly than the starting material, the reaction may stall. Consider strategies to remove the product as it forms, if feasible. |
| Incomplete catalyst activation. | Ensure the pre-catalyst is fully activated. For example, some Rh(III) pre-catalysts require an additive like AgSbF6 for activation.[2] |
Experimental Protocols
Key Experiment 1: Rh(III)-Catalyzed Ortho-Acylmethylation of 2-Phenyl-2H-indazole[3]
This protocol describes a representative procedure for the direct C-H functionalization at the ortho-position of the 2-phenyl ring of a 2H-indazole.
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
Sulfoxonium ylide (2.0 equiv)
-
[Cp*RhCl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
DCE (1,2-dichloroethane) as solvent
Procedure:
-
To an oven-dried reaction tube, add 2-phenyl-2H-indazole, sulfoxonium ylide, [Cp*RhCl2]2, and AgSbF6.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DCE via syringe.
-
Stir the reaction mixture at a pre-determined temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Rh(III)-Catalyzed Ortho-Acylmethylation [3]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl2]2 (2.5) | AgSbF6 (10) | DCE | 80 | 85 |
| 2 | [CpRhCl2]2 (2.5) | AgSbF6 (10) | Toluene | 80 | 62 |
| 3 | [CpRhCl2]2 (2.5) | AgOAc (10) | DCE | 80 | 45 |
| 4 | [CpIrCl2]2 (2.5) | AgSbF6 (10) | DCE | 80 | 71 |
| 5 | [Cp*RhCl2]2 (2.5) | None | DCE | 80 | <10 |
Table 2: Substrate Scope for Metal-Free Direct Alkylation of 2H-Indazoles with Aldehydes [5]
| Entry | 2H-Indazole | Aldehyde | Product | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | Heptanal | 3-Hexyl-2-phenyl-2H-indazole | 78 |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | Heptanal | 3-Hexyl-2-(4-methoxyphenyl)-2H-indazole | 82 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | Cyclohexanecarbaldehyde | 3-Cyclohexyl-2-(4-chlorophenyl)-2H-indazole | 75 |
| 4 | 2-Phenyl-2H-indazole | Benzaldehyde | 3-Benzoyl-2-phenyl-2H-indazole | 88 |
Visualizations
Caption: General experimental workflow for direct C-H functionalization of 2H-indazoles.
Caption: Troubleshooting logic for low product yield in C-H functionalization reactions.
References
- 1. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers Using NMR Spectroscopy
For professionals in drug development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is a critical step. Indazole and its derivatives are prominent scaffolds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers often exhibit different physicochemical and pharmacological properties, making their unambiguous identification essential for research and development. While the 1H-indazole tautomer is generally more stable, synthetic routes can frequently produce mixtures of both N-1 and N-2 substituted isomers.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive tool for distinguishing between these two isomeric forms.[1][2] This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of 1H- and 2H-indazole derivatives, supported by experimental data and detailed methodologies to aid researchers in their structural assignments.
Key Spectroscopic Differences
The most reliable method for assigning the correct isomeric structure of a substituted indazole is through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts of the core atoms are highly sensitive to the position of the nitrogen substituent, leading to characteristic and predictable differences.
In ¹H NMR , the proton at the 3-position (H-3) is a key diagnostic signal. For 2H-indazole derivatives, the H-3 proton is typically more deshielded, appearing at a higher chemical shift (further downfield) compared to its counterpart in the 1H-isomer.[1]
In ¹³C NMR , several carbon signals provide clear evidence for the substitution pattern. The carbon at the 3-position (C-3) in 2H-indazoles is significantly deshielded, shifting downfield by a considerable margin compared to 1H-indazoles.[1] Conversely, the C-7a carbon is substantially more shielded in the 2H-isomer.[1] The C-7 carbon also tends to be more deshielded in 2H-indazoles.[1] These distinct shifts serve as reliable markers for isomer identification.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the key ¹H and ¹³C NMR chemical shift data for representative 1H- and 2H-indazole derivatives, providing a quantitative comparison. Note that exact chemical shifts can vary depending on the specific substituents and the solvent used.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1H-Indazole (Representative) | 2H-Indazole Derivative (Representative) | Key Diagnostic Differences |
| H-3 | ~8.10 (s) | ~8.4-8.6 (s) | The H-3 proton is consistently more deshielded in 2H-isomers.[1] |
| H-4 | ~7.51 (d) | ~7.7-7.9 (d) | Aromatic protons in the 2H-isomer often show slight downfield shifts.[1] |
| H-5 | ~7.15 (t) | ~7.10-7.30 (t) | Chemical shifts can be similar, requiring analysis of the full spectrum. |
| H-6 | ~7.38 (t) | ~7.32-7.50 (t) | Minor variations are observed between the two isomers. |
| H-7 | ~7.78 (d) | ~7.70-8.10 (d) | The H-7 proton in N-2 isomers can be deshielded due to the N-1 lone pair.[2] |
| N-H | ~13.40 (s, broad) | Absent | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1H-Indazole (Representative) | 2H-Indazole Derivative (Representative) | Key Diagnostic Differences |
| C-3 | ~134.8 | ~148-150 | C-3 is significantly deshielded in 2H-indazoles, serving as a primary diagnostic marker.[1] |
| C-3a | ~123.1 | ~122-125 | Minor variation between isomers. |
| C-4 | ~121.0 | ~120-123 | Minor variation between isomers. |
| C-5 | ~120.9 | ~121-125 | Minor variation between isomers. |
| C-6 | ~126.8 | ~127-129 | C-6 is typically slightly deshielded in the 2H-isomer. |
| C-7 | ~109.7 | ~118-121 | C-7 is notably deshielded in 2H-indazoles compared to 1H-indazoles.[1] |
| C-7a | ~140.0 | ~122-126 | C-7a is significantly more shielded in 2H-indazoles, providing another key diagnostic point.[1] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable NMR data.
General Methodology for NMR Spectral Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent signal is not used for referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[1] Higher field strengths (e.g., 400 MHz, 600 MHz) are recommended for better signal dispersion, especially for complex molecules.[3][4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.[1]
-
Set the spectral width to cover a range of at least 0-15 ppm.[1]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]
-
The spectral width should typically be set from 0 to 200 ppm.
-
-
Data Processing: Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).[1][4]
-
2D NMR Experiments: For unambiguous assignment, especially in complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Visualization of the Assignment Workflow
The logical process for identifying indazole isomers using NMR can be visualized as a clear workflow.
Caption: Workflow for NMR-based structural elucidation of 1H- and 2H-indazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Mass Spectrometry Analysis of 2-Methyl-2H-indazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methyl-2H-indazole-4-carboxylic acid, a key heterocyclic compound relevant in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide leverages predictive data and compares it with the known fragmentation patterns of structurally related indazole derivatives. This approach offers valuable insights for researchers working on the identification and characterization of this and similar molecules.
Comparative Analysis of Mass Spectrometry Data
The following tables summarize the predicted mass spectral data for this compound and provide a comparison with the general fragmentation patterns observed for other indazole-containing compounds. This comparative data is crucial for identifying characteristic ions and understanding the fragmentation pathways.
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound. [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M-H]⁻ | 175.05130 |
| [M+NH₄]⁺ | 194.09240 |
| [M+K]⁺ | 215.02174 |
| [M+H-H₂O]⁺ | 159.05584 |
| [M+HCOO]⁻ | 221.05678 |
| [M+CH₃COO]⁻ | 235.07243 |
Data predicted using computational tools and sourced from PubChem.[1]
Table 2: Comparison of Expected Fragmentation Patterns.
| Ion Description | Expected m/z for this compound | General m/z for Indazole Core Fragments | Significance |
| Molecular Ion [M]⁺ | 176 | Varies | Indicates the molecular weight of the compound. |
| Loss of COOH | 131 | N/A | Characteristic of carboxylic acids. |
| Loss of H₂O from [M+H]⁺ | 159 | N/A | Common fragmentation for molecules with carboxylic acid groups. |
| Methyl-indazole cation | 131 | Varies | Represents the stable indazole ring after fragmentation. |
| Indazole acylium ion | N/A | ~145 | A common fragment in many indazole-3-carboxamides, useful for comparison.[2][3] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound and its analogues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a final concentration range of 1 ng/mL to 1 µg/mL.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Orbitrap.
-
Scan Mode: Full scan (m/z 50-500) and data-dependent MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy: Ramp from 10 to 40 eV for MS/MS fragmentation.
Visualization of Analytical Workflow and Fragmentation
The following diagrams illustrate the general workflow for mass spectrometry analysis and the predicted fragmentation pathway of this compound.
References
- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Determination of 2H-Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structure determination of two distinct 2H-indazole compounds, offering insights into their solid-state conformations and the experimental methodologies employed. The data presented is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics based on the versatile 2H-indazole scaffold.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for two representative 2H-indazole derivatives, offering a clear comparison of their solid-state properties.
| Parameter | Compound 1: 2-(4-Methylphenyl)-2H-indazole | Compound 2: 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile |
| Chemical Formula | C₁₄H₁₂N₂ | C₁₆H₁₃N₃O |
| Molecular Weight | 208.26 | 263.29 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pccn |
| a (Å) | 12.539 (4) | 7.6087 (4) |
| b (Å) | 6.029 (2) | 9.6681 (4) |
| c (Å) | 14.401 (5) | 18.6600 (9) |
| α (°) | 90 | 90 |
| β (°) | 93.636 (5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1086.4 (6) | 1372.66 (11) |
| Z | 4 | 4 |
| Temperature (K) | 298 | 293 |
| Radiation | Mo Kα | Not Specified |
| Dihedral Angle (Indazole Core) | 1.58 (10)° | Planar |
| Dihedral Angle (Indazole vs. Phenyl) | 46.26 (5)° | Not in the same plane |
Experimental Protocols
A detailed understanding of the experimental procedures is vital for the replication and validation of scientific findings. Below are the methodologies for the synthesis and crystal growth of the two compared 2H-indazole compounds.
Synthesis and Crystallization of 2-(4-Methylphenyl)-2H-indazole
The synthesis of 2-(4-Methylphenyl)-2H-indazole was achieved through the reaction of 4-methyl-N-(2-nitrobenzyl)aniline with tin (II) chloride dihydrate.[1] The reaction was carried out in ethanol at a temperature of 313 K.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the ethanolic solution of the title compound.[1]
Synthesis and Crystallization of 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile
This compound was prepared by the reaction of 2-(4-methoxyphenyl)-2H-indazole and bromoacetonitrile.[2] The reaction was catalyzed by Ir(ppy)₃ in the presence of K₂HPO₄ as a base, with DMSO serving as the solvent under an argon atmosphere.[2] Colorless crystals suitable for X-ray analysis were grown by the slow evaporation of a solution of the compound in ethyl acetate at room temperature.[2]
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and potential applications of 2H-indazole compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for X-ray crystal structure determination and a hypothetical signaling pathway where such a compound might act as an inhibitor.
References
A Comparative Analysis of 2-Methyl-2H-indazole-4-carboxylic acid and its 1H-isomer: An Uncharted Territory in Biological Activity
A direct comparative analysis of the biological activity of 2-Methyl-2H-indazole-4-carboxylic acid and its constitutional isomer, 1-Methyl-1H-indazole-4-carboxylic acid, remains a notable gap in the scientific literature. While the indazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, a head-to-head comparison of these two specific N-methylated regioisomers is not publicly available. This guide synthesizes the current understanding of the biological potential of 1H- and 2H-indazole derivatives, highlighting the need for future research to elucidate the specific activities of these two compounds.
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry.[1] Derivatives of indazole have been extensively investigated and have shown a wide range of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antiprotozoal activities.[1][2] The position of the nitrogen atom in the pyrazole ring (1H or 2H) is known to significantly influence the physicochemical and biological properties of the resulting molecule.
The 1H-Indazole Isomer: A Foundation for Drug Discovery
1-Methyl-1H-indazole-4-carboxylic acid is recognized as a versatile building block in the synthesis of novel pharmaceutical agents.[3] It is particularly utilized in the development of anti-inflammatory and anti-cancer drugs.[3] The 1H-indazole scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of numerous studies. For instance, various 1H-indazole derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes and as cytotoxic agents against cancer cell lines.
The 2H-Indazole Isomer: An Area Ripe for Exploration
Information regarding the specific biological activities of this compound is scarce. However, research on 2H-indazole derivatives, in general, suggests their potential in antimicrobial and anti-inflammatory applications.[2][4] Studies have shown that synthetic 2H-indazole derivatives can exhibit potent antiprotozoal activity and can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4] The synthesis of various 2-substituted-2H-indazoles has been a focus of medicinal chemists aiming to explore their therapeutic potential.[4]
The Path Forward: A Call for Comparative Studies
The absence of a direct comparative study on the biological activities of this compound and 1-Methyl-1H-indazole-4-carboxylic acid underscores a critical need for further research. Such a study would be invaluable for understanding the structure-activity relationships (SAR) of N-methylated indazole-4-carboxylic acids and would provide a rational basis for the design of more potent and selective drug candidates.
A typical workflow for such a comparative study is outlined below:
Caption: Proposed workflow for the comparative biological evaluation of indazole isomers.
Future research efforts should focus on the parallel synthesis and biological screening of these two isomers. This would involve subjecting both compounds to a panel of standardized in vitro assays to assess their efficacy in areas such as:
-
Anti-inflammatory activity: Measuring the inhibition of key inflammatory mediators like COX-1, COX-2, and various cytokines.
-
Anticancer activity: Evaluating the cytotoxicity against a range of cancer cell lines and determining their half-maximal inhibitory concentrations (IC50).
-
Antibacterial and antifungal activity: Assessing their ability to inhibit the growth of various pathogenic microorganisms.
The data generated from such studies would be instrumental in constructing a clear, data-driven comparison of the two isomers, ultimately guiding the selection of the more promising candidate for further preclinical and clinical development. Until such studies are conducted, a definitive comparison of the biological activity of this compound and its 1H-isomer remains an open question for the scientific community.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis Reveals Differential Binding of Indazole-Based Inhibitors to Key Kinases
A comparative in silico analysis of indazole-based kinase inhibitors demonstrates significant variations in their binding affinities to crucial oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. These findings, supported by molecular docking studies, provide a quantitative basis for the rational design of next-generation selective kinase inhibitors.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1][2] This guide presents a comparative analysis of the in silico docking performance of various indazole derivatives against key protein kinases implicated in cancer progression. The data underscores the potential of these compounds as targeted therapeutic agents and highlights the structural nuances that govern their binding efficacy.
Comparative Docking Performance of Indazole-Based Kinase Inhibitors
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of small molecules to their protein targets.[3] The following tables summarize the in silico docking scores and experimentally determined inhibitory concentrations (IC50) of various indazole-based compounds against VEGFR-2 and Aurora Kinase A. Lower docking scores (more negative values) indicate a higher predicted binding affinity.
| Indazole Derivative | Target Kinase | PDB ID | Docking Score (kcal/mol) | Reference Inhibitor | Reference Docking Score (kcal/mol) |
| SMO | VEGFR-2 | 4AGD | -6.99 | Sunitinib | -8.83 |
| SBS | VEGFR-2 | 4AGD | -6.96 | Sunitinib | -8.83 |
| SOT | VEGFR-2 | 4AGD | -6.88 | Sunitinib | -8.83 |
| SS | VEGFR-2 | 4AG8 | -7.39 | Axitinib | -9.01 |
| SSA | VEGFR-2 | 4AG8 | -6.71 | Axitinib | -9.01 |
| SMO | VEGFR-2 | 4AG8 | -6.70 | Axitinib | -9.01 |
Table 1: Comparative in silico docking scores of novel indazole scaffolds against VEGFR-2. Data sourced from computational investigations highlight the binding affinities of designed compounds in comparison to established inhibitors.[4]
| Indazole Derivative | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| Compound 17 | Aurora A | 26 | Alisertib (MLN8237) | 1.2 |
| Compound 30 | Aurora A | 85 | Danusertib (PHA-739358) | 13 |
| Indazole Amide 53a | Aurora A | < 1000 | Tozasertib (VX-680) | 2.5 |
| Indazole Amide 53c | Aurora A | < 1000 | Tozasertib (VX-680) | 2.5 |
| Compound 17 | Aurora B | 15 | - | - |
| Compound 21 | Aurora B | 31 | Barasertib (AZD1152) | 0.37 |
Table 2: Experimentally determined inhibitory activities (IC50) of indazole derivatives against Aurora kinases, benchmarked against known inhibitors.[5][6]
Experimental Protocols
Molecular Docking Simulation Protocol using AutoDock Vina
A meticulous and reproducible methodology is fundamental for reliable in silico research.[3] The following protocol outlines the typical steps for performing molecular docking studies with AutoDock Vina to predict the binding modes and affinities of indazole-based inhibitors.[3][7]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, Aurora Kinase A) is obtained from the Protein Data Bank (PDB).
-
Water molecules, ions, and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in the PDBQT file format, which includes partial charges and AutoDock atom types.
-
-
Ligand Preparation:
-
The two-dimensional structures of the indazole-based inhibitor molecules are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to three-dimensional structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
The optimized ligand structures are saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target kinase. The dimensions and center of the grid box are crucial parameters that define the search space for the docking simulation.
-
The grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
The molecular docking simulation is performed using AutoDock Vina.
-
The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
The exhaustiveness parameter can be adjusted to control the computational effort of the search. A higher value increases the likelihood of finding the optimal binding pose but requires more computational time.[7]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
-
Signaling Pathways and Experimental Workflow
To contextualize the significance of inhibiting these kinases, it is essential to understand their roles in cellular signaling.
Caption: VEGFR-2 signaling pathway.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that are crucial for angiogenesis, the formation of new blood vessels.[2][3] This process is vital for tumor growth and metastasis.[8] Key downstream pathways include the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[2]
Caption: Aurora Kinase A signaling pathway.
Aurora Kinase A is a key regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, and mitotic entry.[1] Its activity is tightly regulated, in part by its interaction with TPX2.[9] Aurora A can also phosphorylate and inactivate the tumor suppressor p53, thereby promoting cell cycle progression and inhibiting apoptosis.[1]
Caption: In silico docking workflow.
The in silico docking workflow is a systematic process that begins with the preparation of the target protein and the small molecule ligands.[3] A grid box is then defined around the active site of the protein to guide the docking simulation. The docking software then predicts the optimal binding pose and affinity of the ligand. Finally, the results are analyzed to understand the key molecular interactions driving the binding.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide to HPLC Method Validation for Purity Analysis of Indazole Intermediates
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for purity determination is a cornerstone of the drug development process. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity analysis of key indazole intermediates, which are pivotal structural motifs in numerous pharmaceutical agents.
This document will delve into two common HPLC approaches: a Reversed-Phase (RP-HPLC) method suitable for derivatives like indazole-3-carboxylic acid and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which presents an alternative for more polar indazole intermediates. The comparison will be supported by typical experimental data and detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. Indazole and its intermediates can range from moderately polar to highly polar, necessitating different chromatographic strategies for optimal separation and quantification of impurities.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on the hydrophobic/lipophilic characteristics of the analyte. Non-polar compounds are retained longer. | Separation is based on the partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. |
| Stationary Phase | C18 (e.g., Agilent Zorbax SB-C18) or other non-polar bonded silica. | Polar stationary phase (e.g., bare silica, or bonded phases with polar functional groups like amide or diol). |
| Typical Mobile Phase | A mixture of water/aqueous buffer and a miscible organic solvent like acetonitrile or methanol. | A high concentration of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer. |
| Advantages | - Highly robust and reproducible.- Wide variety of columns available.- Well-understood separation mechanism. | - Excellent retention of very polar compounds that are not retained in RP-HPLC.- Orthogonal selectivity to RP-HPLC.- Compatible with mass spectrometry (MS). |
| Considerations | May provide insufficient retention for highly polar indazole intermediates. | - Can have longer equilibration times.- Mobile phase preparation can be more critical.- Method development can be more complex. |
| Best Suited For | Indazole intermediates with some degree of non-polar character, such as indazole-3-carboxylic acid. | Highly polar and ionizable indazole intermediates, such as aminoindazoles or those with multiple heteroatoms. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the two compared HPLC methods.
Method A: Stability-Indicating RP-HPLC Method for Indazole-3-Carboxylic Acid
This method is designed to separate indazole-3-carboxylic acid from its potential impurities and degradation products.
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 50 mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (52:48, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
Forced Degradation Study Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, kept at room temperature for 1 hour.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 30 minutes.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for 24 hours.
After degradation, the solutions are neutralized (for acid and base hydrolysis) and diluted with the mobile phase to the target concentration for analysis.
Method B: HILIC Method for Polar Indazole Intermediates
This method is suitable for highly polar indazole intermediates that are poorly retained by RP-HPLC.[3]
Chromatographic Conditions:
-
Column: Silica-based HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of A (95:5 Acetonitrile:10 mM Ammonium Acetate, pH 4) and B (50:50 Acetonitrile:10 mM Ammonium Acetate, pH 4).
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Diluent: 90:10 Acetonitrile:Water
Method Validation Data
The following tables summarize typical validation data for the described HPLC methods, in accordance with ICH Q2(R1) guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Method A (RP-HPLC) | Method B (HILIC) |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 | 9200 |
| % RSD of Peak Area | ≤ 1.0% | 0.5% | 0.6% |
Table 2: Linearity
| Parameter | Method A (RP-HPLC) | Method B (HILIC) |
| Analyte | Indazole-3-carboxylic acid | Polar Indazole Intermediate |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 | y = 51234x + 987 |
Table 3: Accuracy (Recovery)
| Spiked Level | Method A (RP-HPLC) (% Recovery ± %RSD) | Method B (HILIC) (% Recovery ± %RSD) |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.7 |
| 100% | 100.2 ± 0.5 | 99.8 ± 0.4 |
| 120% | 99.8 ± 0.6 | 100.5 ± 0.5 |
Table 4: Precision
| Parameter | Method A (RP-HPLC) (%RSD) | Method B (HILIC) (%RSD) |
| Repeatability (n=6) | 0.7% | 0.8% |
| Intermediate Precision (n=6) | 0.9% | 1.1% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (RP-HPLC) (µg/mL) | Method B (HILIC) (µg/mL) |
| LOD | 0.3 | 0.15 |
| LOQ | 1.0 | 0.5 |
Table 6: Robustness
| Parameter Varied | Method A (RP-HPLC) (%RSD of Peak Area) | Method B (HILIC) (%RSD of Peak Area) |
| Flow Rate (± 0.1 mL/min) | < 2.0% | < 2.0% |
| Mobile Phase Composition (± 2%) | < 2.0% | < 2.0% |
| Column Temperature (± 2 °C) | < 2.0% | < 2.0% |
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the logical relationship of its key parameters.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
Comparative study of synthetic routes to substituted 2H-indazoles
The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds, including the anticancer drugs niraparib and pazopanib.[1][2] The development of efficient and versatile synthetic routes to access diversely substituted 2H-indazoles is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic strategies, offering objective data and detailed methodologies to inform the selection of the most suitable route for a given research objective.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for three distinct and widely employed methods for the synthesis of substituted 2H-indazoles: Palladium-Catalyzed C-H Activation, [3+2] Dipolar Cycloaddition, and a Copper-Catalyzed Three-Component Reaction.
| Parameter | Route A: Palladium-Catalyzed C-H Activation [3] | Route B: [3+2] Dipolar Cycloaddition [4][5][6][7] | Route C: Copper-Catalyzed Three-Component Reaction [3][8] |
| Starting Materials | Azobenzenes, Aldehydes | Sydnones, Silylaryl triflates (Aryne precursors) | 2-Bromobenzaldehydes, Primary amines, Sodium azide |
| Key Reagents/Catalyst | Pd(OAc)₂, TBHP, Zn, NH₄Cl | TBAF | Cu₂O nanoparticles |
| Solvent | DCE, MeOH | Acetonitrile or THF | Polyethylene glycol (PEG 300) |
| Reaction Temperature | 80 °C then room temperature | Room temperature | 110 °C |
| Reaction Time | 12 hours (acylation) + 5 minutes (cyclization) | Typically rapid, "spot-to-spot transformation"[4] | Not specified |
| Product Yield | 54–86% (overall yield for 23 examples)[3] | Good to excellent yields[4][5][6][7] | High yields, broad substrate scope[8] |
| Key Advantages | Utilizes readily available starting materials via C-H activation.[3] | High yields, mild reaction conditions, no contamination by 1H-indazole isomers.[4] | One-pot reaction, high tolerance for various functional groups.[8] |
| Key Limitations | Two-step process; scope for substituents on azobenzenes not fully explored.[3] | Requires synthesis of sydnone and aryne precursors. | Limited availability of substituted 2-bromobenzaldehyde starting materials.[3] |
Experimental Protocols
Route A: Two-Step Synthesis via Palladium-Catalyzed C-H Activation of Azobenzenes[3]
This method involves an initial palladium-catalyzed C-H activation/acylation of an azobenzene followed by an intramolecular reductive cyclization.
Step 1: Acylation of Azobenzene
-
To a solution of the azobenzene (1.0 equiv) in 1,2-dichloroethane (DCE), add the aldehyde (1.1 equiv), Pd(OAc)₂ (5 mol%), and tert-butyl hydroperoxide (TBHP, 2.0 equiv).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the acylated azobenzene.
Step 2: Reductive Cyclization
-
Dissolve the acylated azobenzene from Step 1 in methanol (MeOH).
-
Add zinc powder (2.0 equiv) and ammonium chloride (NH₄Cl, 3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the substituted 2H-indazole.
Route B: [3+2] Dipolar Cycloaddition of Sydnones and Arynes[4][6]
This protocol describes a rapid and efficient synthesis of 2H-indazoles under mild conditions. The aryne is generated in situ from a silylaryl triflate.
-
To a solution of the sydnone (1.2 equiv) and the silylaryl triflate (1.0 equiv) in acetonitrile or tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF, 2.0 equiv) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is often a clean, "spot-to-spot" transformation.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2H-indazole.
Route C: Copper-Catalyzed One-Pot, Three-Component Synthesis[8]
This one-pot procedure utilizes copper(I) oxide nanoparticles as a catalyst in a green solvent.
-
In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (NaN₃, 1.5 equiv), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).
-
Add polyethylene glycol (PEG 300) as the solvent.
-
Heat the reaction mixture at 110 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain the substituted 2H-indazole.
Synthetic Strategy Visualizations
The following diagrams illustrate the workflows for the three described synthetic routes to substituted 2H-indazoles.
Caption: Workflow for Palladium-Catalyzed C-H Activation Route.
Caption: Workflow for [3+2] Dipolar Cycloaddition Route.
Caption: Workflow for Copper-Catalyzed Three-Component Route.
References
- 1. ijsdr.org [ijsdr.org]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
2-Methyl-2H-indazole-4-carboxylic acid vs other scaffolds in cancer treatment
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of novel cancer therapeutics. This guide provides a comparative analysis of the 2-Methyl-2H-indazole-4-carboxylic acid motif, within the broader context of the indazole scaffold, against other prominent heterocyclic scaffolds in oncology.
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved cancer drugs.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will objectively compare the indazole scaffold, with a conceptual focus on derivatives like this compound, against two other widely utilized scaffolds in cancer drug development: quinoline and pyrimidine.
At a Glance: Indazole vs. Other Scaffolds
| Scaffold | Key Advantages in Cancer Therapy | Representative FDA-Approved Drugs | Primary Molecular Target Classes |
| Indazole | Versatile substitution patterns for kinase selectivity, ability to form key hydrogen bonds with ATP-binding sites, established clinical success.[2][4] | Axitinib, Pazopanib, Entrectinib, Niraparib[2][4] | Protein Kinases (e.g., VEGFR, ALK, PARP)[4][5] |
| Quinoline | Planar structure facilitates DNA intercalation, versatile for developing kinase inhibitors and topoisomerase inhibitors.[6] | Camptothecin (and derivatives), Bosutinib, Lenvatinib | Topoisomerases, Protein Kinases (e.g., Src, Abl, VEGFR) |
| Pyrimidine | Bioisostere for natural purines, readily incorporated into antimetabolite drugs, core of many kinase inhibitors.[7] | 5-Fluorouracil, Imatinib, Gefitinib, Palbociclib | DNA/RNA synthesis enzymes, Protein Kinases (e.g., BCR-Abl, EGFR, CDK4/6)[7] |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory activities of representative compounds from each scaffold class against key cancer targets. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.
Table 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[4]
| Compound | Scaffold | Cancer Cell Line / Assay | IC50 | Reference |
| Axitinib | Indazole | VEGFR-2 Kinase Assay | 0.2 nM | [4] |
| Pazopanib | Indazole/Pyrimidine | VEGFR-2 Kinase Assay | 30 nM | [8] |
| Lenvatinib | Quinoline | VEGFR-2 Kinase Assay | 4.0 nM | N/A |
| Sunitinib | Pyrrole/Oxindole | VEGFR-2 Kinase Assay | 9 nM | N/A |
Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often mutated or overexpressed in various cancers.[5]
| Compound | Scaffold | Cancer Cell Line / Assay | IC50 | Reference |
| Gefitinib | Quinazoline | EGFR Kinase Assay | 33 nM | N/A |
| Erlotinib | Quinazoline | EGFR Kinase Assay | 2 nM | N/A |
| Indazole Derivative 109 | Indazole | EGFR T790M Kinase Assay | 5.3 nM | [5] |
Table 3: Antiproliferative Activity in Breast Cancer Cell Lines
| Compound | Scaffold | Cancer Cell Line | GI50 / IC50 | Reference |
| Indazole-pyrimidine 5f | Indazole-Pyrimidine | MCF-7 | 1.858 µM | [8] |
| Indazole-pyrimidine 4b | Indazole-Pyrimidine | Caco-2 | 0.827 µM | [8] |
| Paclitaxel | Taxane | MCF-7 | ~3.60 µM | [9] |
| Doxorubicin | Anthracycline | MCF-7 | N/A | N/A |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental procedures is crucial for understanding the context of drug action and development.
Caption: Simplified RTK signaling pathway targeted by various scaffolds.
Caption: General workflow for anticancer drug discovery and development.
Detailed Experimental Protocols
Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the VEGFR-2 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%.
Conclusion
The indazole scaffold is a cornerstone in modern oncology drug discovery, particularly for the development of kinase inhibitors. While the specific compound this compound lacks extensive public data, the broader indazole class demonstrates significant potential and has a proven track record in producing effective anticancer agents. When compared to other privileged scaffolds like quinoline and pyrimidine, the choice of scaffold ultimately depends on the specific molecular target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their strategic decisions during the early phases of drug development. Further structure-activity relationship studies on specific derivatives are crucial to unlock the full therapeutic potential of these versatile scaffolds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for Novel Indazole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical data for novel indazole analogues, a critical process in drug discovery and development. Ensuring the reliability and reproducibility of analytical data is paramount for advancing lead compounds through the preclinical and clinical phases. This document outlines key analytical techniques, presents their comparative performance, and provides standardized experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The structural elucidation and purity assessment of novel indazole analogues rely on a suite of complementary analytical techniques. The table below summarizes the primary methods, their applications in the context of indazole chemistry, and their inherent strengths and limitations.
| Analytical Technique | Application for Indazole Analogues | Strengths | Limitations |
| ¹H NMR Spectroscopy | Elucidation of the proton framework, determination of substitution patterns on the indazole ring and attached moieties, and identification of tautomeric forms.[1] | Provides detailed information on the chemical environment and connectivity of protons. Crucial for distinguishing between N1- and N2-substituted isomers.[1] | Signal overlap can occur in complex molecules. The N-H proton signal can be broad and its chemical shift is dependent on solvent and concentration.[1] |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton and identification of the number of non-equivalent carbons. The chemical shifts are sensitive to the electronic effects of substituents.[1] | Complements ¹H NMR data for unambiguous structure determination. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HRMS) | Determination of the molecular weight and elemental composition of the novel indazole analogue.[2][3] Fragmentation patterns can provide structural information. | High sensitivity and accuracy, especially with HRMS, which confirms the molecular formula.[4] | Isomers may not be distinguishable by mass alone. Fragmentation can sometimes be complex to interpret. |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups present in the molecule, such as C=O, N-H, and C-N stretches.[5][6] | Quick and non-destructive method for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure. The fingerprint region can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity, quantification of the compound in various matrices, and separation of isomers. | High resolution and sensitivity for quantitative analysis. Can be coupled with various detectors (e.g., UV, MS). | Method development can be time-consuming. Requires appropriate reference standards for quantification. |
| Elemental Analysis | Determination of the elemental composition (C, H, N) of the compound. | Provides fundamental information on the empirical formula. | Requires a pure sample. Less informative for structural elucidation compared to spectroscopic methods. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of analytical methods.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the novel indazole analogue in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like N-H.[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ion source or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the measured mass-to-charge ratio (m/z).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol) is typically used.
-
Detection: A UV detector set at a wavelength where the compound has maximum absorbance.
-
Gradient/Isocratic Elution: Develop a suitable gradient or isocratic elution method to achieve good separation of the analyte from any impurities.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute it to the desired concentration with the mobile phase.
-
Data Analysis: Determine the retention time of the compound. Assess purity by calculating the peak area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve is generated using reference standards.
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Data
The following diagram illustrates a typical workflow for the comprehensive analytical validation of a novel indazole analogue.
Caption: Workflow for the analytical cross-validation of a novel indazole analogue.
Hypothetical Signaling Pathway Modulated by an Indazole Analogue
This diagram illustrates a hypothetical signaling pathway that could be targeted by a novel indazole analogue, based on known activities of similar compounds.[3][9]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel indazole analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-2H-indazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Methyl-2H-indazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is known to cause skin irritation and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Hand Protection: Protective gloves.
-
Eye Protection: Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1] In case of significant dust generation, protective boots may also be required.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a dust respirator should be used.[1]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spill.
-
Cleanup: Carefully sweep the solid material to collect it into an airtight container, avoiding the dispersion of dust.[1]
-
Disposal of Cleanup Materials: The collected material and any contaminated cleaning supplies should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[4][5][6] Always consult your institution's environmental health and safety (EHS) department for specific guidelines and to ensure compliance with all federal, state, and local regulations.[1]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place waste this compound in a clearly labeled, sealed, and suitable container.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or amines.[5]
-
-
Consult Local Regulations: Before proceeding, consult your local and regional authorities regarding chemical waste disposal regulations.[1]
-
Disposal Options:
-
Chemical Incineration: A common and recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company. This is the most common and recommended practice for research laboratories.
-
Recycling: If possible, consider recycling the chemical.[1] This option may be available through specialized chemical recycling programs.
-
Quantitative Data Summary
| Hazard Classification | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Methyl-2H-indazole-4-carboxylic acid
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Methyl-2H-indazole-4-carboxylic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. All procedures should be conducted after a thorough, site-specific risk assessment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[4][5][6] | To protect eyes from dust particles and potential splashes of solutions containing the compound, which can cause serious eye irritation.[2][3][7] |
| Skin Protection | Chemical-resistant lab coat.[5] Nitrile rubber gloves (inspect before use and change immediately upon contamination).[4][6] Fully enclosed shoes.[5] | To prevent skin contact, which may cause irritation.[2][3][7] Contaminated clothing should be removed and washed before reuse.[2][7] |
| Respiratory Protection | Work should be performed in a certified chemical fume hood to avoid inhalation of dust.[4][5] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a particulate filter is required.[5][8] | To prevent respiratory tract irritation from airborne dust particles.[1][9] |
Operational and Disposal Plans
Adherence to strict operational protocols and disposal procedures is mandatory for ensuring a safe laboratory environment.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8]
-
Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the laboratory area.[8][9]
-
-
Handling the Solid Compound:
-
All manipulations of the solid compound that could generate dust should be performed in a chemical fume hood.[5]
-
Use a spatula for transferring the solid. Avoid actions that could create dust, such as pouring from a height.[5]
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
-
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[5]
-
Chemical Waste: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of the chemical down the drain.[4][10]
-
Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[4][8][10]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[2][7][8] Remove contact lenses if present and easy to do. Continue rinsing.[2][7][8] If eye irritation persists, get medical advice/attention.[7][8] |
| Skin Contact | Take off immediately all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[7][8][11] If skin irritation occurs, get medical advice/attention.[7][8] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[8][10] If you feel unwell, call a POISON CENTER or doctor/physician.[8] |
| Ingestion | Rinse mouth with water.[8][11] Do NOT induce vomiting.[10] Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.
Caption: This diagram outlines the procedural flow for safely handling this compound, including safety checkpoints and emergency procedures.
This document is intended as a guide and should be supplemented with a formal risk assessment and the specific Safety Data Sheet provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
